PDD00017272
Description
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PDD00017272: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARG, this compound leads to the accumulation of poly(ADP-ribose) (pADPr) chains on chromatin, disrupting DNA repair and replication processes. This targeted action results in synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations, and shows promise for overcoming resistance to PARP inhibitors. This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.
Introduction to PARG and its Role in DNA Repair
Poly(ADP-ribosylation) is a critical post-translational modification that orchestrates the cellular response to DNA damage. Upon detection of DNA breaks, Poly(ADP-ribose) Polymerase (PARP) enzymes, primarily PARP1 and PARP2, are recruited to the damage site. PARPs catalyze the synthesis of long, branched chains of poly(ADP-ribose) (pADPr) on themselves and other acceptor proteins, including histones. These pADPr chains act as a signaling scaffold, recruiting a multitude of DNA repair factors to the site of injury to facilitate DNA repair.[1]
Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of pADPr chains. It hydrolyzes the glycosidic bonds between ADP-ribose units, ensuring a transient and tightly regulated DNA damage signal. The dynamic interplay between PARP-mediated pADPr synthesis and PARG-mediated pADPr degradation is crucial for efficient DNA repair and the maintenance of genomic stability.[1]
This compound: A Potent and Selective PARG Inhibitor
This compound is a novel quinazolinedione sulfonamide derivative that acts as a highly potent and cell-active inhibitor of PARG.[2] Its inhibitory action prevents the degradation of pADPr, leading to the persistent accumulation of these chains on chromatin. This sustained pADPr signaling interferes with the coordinated DNA repair process and can lead to replication fork stalling and collapse, ultimately inducing cytotoxicity, particularly in cancer cells with compromised DNA repair capabilities.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.8 nM | Biochemical Assay | [4][5][6][7] |
| EC50 | 9.2 nM | Cell-Based Assay | [2][4][5][6][7] |
Table 1: In Vitro Potency of this compound
| Cell Line | Genotype | IC50 (this compound) | Treatment Duration | Reference |
| HEK293A Wild-Type | PARG+/+ | 96 µM | 72 hours | [2] |
| HEK293A PARG Knockout | PARG-/- | 210 nM | 72 hours | [2] |
Table 2: Cellular Cytotoxicity of this compound
Mechanism of Action in DNA Repair
The primary mechanism of action of this compound is the inhibition of PARG's enzymatic activity. This leads to a cascade of downstream effects that ultimately compromise DNA repair and cell survival.
Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical PARG Activity Assay (Fluorogenic)
This protocol is adapted from commercially available PARG assay kits and is suitable for determining the in vitro inhibitory potency (IC50) of compounds like this compound.[1][2]
Materials:
-
Recombinant human PARG enzyme
-
Fluorogenic PARG substrate
-
PARG assay buffer
-
This compound
-
DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PARG assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PARG enzyme to the working concentration in ice-cold PARG assay buffer.
-
Reaction Setup: a. To each well of the microplate, add the diluted this compound or vehicle control (DMSO in assay buffer). b. Add the diluted PARG enzyme to all wells except for the "no enzyme" control wells. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic PARG substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., excitation at ~385 nm and emission at ~502 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of this compound on different cell lines.[2]
Materials:
-
Cells of interest (e.g., HEK293A WT and PARG KO)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the IC50 value from the dose-response curve.
Immunofluorescence for pADPr Accumulation
This protocol allows for the visualization and quantification of intracellular pADPr levels following treatment with this compound.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pADPr
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 4 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-pADPr antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then stain with a nuclear counterstain for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and acquire images using a fluorescence microscope.
Chromatin Fractionation and Western Blotting
This protocol is used to assess the levels of chromatin-bound pADPr and PARP1 after this compound treatment.[2]
Materials:
-
Cell pellets
-
Subcellular fractionation buffers
-
Protease and phosphatase inhibitors
-
Bradford or BCA protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pADPr, PARP1, and a loading control (e.g., Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Fractionation: a. Lyse the cell pellets using a series of buffers to sequentially isolate the cytoplasmic, nuclear soluble, and chromatin-bound fractions. b. Briefly, lyse the cells in a hypotonic buffer to release the cytoplasmic fraction. c. Pellet the nuclei and extract the nuclear soluble proteins with a low-salt buffer. d. The remaining pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt buffer and sonicate to shear the DNA.
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against pADPr, PARP1, and Histone H3 overnight at 4°C. e. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and then detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PARG inhibitor like this compound.
Conclusion and Future Directions
This compound is a powerful research tool and a promising therapeutic candidate that targets the DNA damage response pathway through the specific inhibition of PARG. Its mechanism of action, centered on the accumulation of pADPr, leads to synthetic lethality in cancers with underlying DNA repair deficiencies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other PARG inhibitors. Future research should focus on identifying predictive biomarkers for sensitivity to PARG inhibition, exploring combination therapies, and further elucidating the intricate roles of PARG in cellular processes beyond DNA repair.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of PDD00017272 in the PARG Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is essential for the recruitment and function of DNA repair proteins. Inhibition of PARG presents a promising therapeutic strategy in oncology, particularly for tumors with inherent DNA repair deficiencies. PDD00017272 is a potent and cell-active small molecule inhibitor of PARG. This technical guide provides an in-depth overview of the role of this compound in the PARG inhibition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound functions as a competitive inhibitor of PARG, preventing the hydrolysis of PAR chains from PARylated proteins, including PARP1 itself.[1][2] This inhibition leads to the accumulation of PAR at sites of DNA damage and during DNA replication. The persistent PARylation of chromatin-associated proteins has several downstream consequences that contribute to cellular cytotoxicity, especially in cancer cells.[1][3]
The primary mechanism of action involves the induction of replication stress.[3][4] The accumulation of PAR on and around replication forks impedes their progression, leading to replication fork stalling.[4][5] These stalled forks are prone to collapse, generating more severe DNA lesions such as double-strand breaks (DSBs).[5] In cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of these DSBs is highly toxic and can lead to apoptotic cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (Biochemical) | 4.8 nM | Biochemical Assay | [6][7] |
| EC50 (Cell-based) | 9.2 nM | Cell-based Assay | [6][7] |
Table 1: Potency of this compound
| Cell Line | Condition | IC50 / EC50 | Assay Type | Reference |
| HEK293A (Wild-Type) | 72h treatment | 96 ± 24 µM | Cell Viability Assay | [1] |
| HEK293A (PARG KO) | 72h treatment | 210 ± 30 nM | Cell Viability Assay | [1] |
| HCT116 (Parental) | 72h treatment | 43.7 ± 13.0 µM | Cell Proliferation Assay | [8] |
| HCT116 (PDD00017273-R) | 72h treatment | >100 µM | Cell Proliferation Assay | [8] |
| ZR-75-1 | Clonogenic Assay | 0.2 µM | Clonogenic Assay | [9] |
| MDA-MB-436 | Clonogenic Assay | 0.8 µM | Clonogenic Assay | [9] |
| HCC1937 | Clonogenic Assay | >10 µM | Clonogenic Assay | [9] |
Table 2: Cellular Activity of this compound and Related PARG Inhibitors
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARG inhibition pathway and a typical experimental workflow for evaluating the effects of this compound.
Caption: this compound inhibits PARG, leading to PAR accumulation, which disrupts DNA repair and causes replication stress.
Caption: A typical workflow for characterizing the cellular effects of the PARG inhibitor this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol 1: Cell Viability Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of PARG inhibitors.[1][8]
1. Cell Seeding:
-
Seed cells (e.g., HEK293A wild-type and PARG knockout) in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.01 to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours.
3. Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for PAR and γH2AX
This protocol outlines the detection of PAR accumulation and DNA damage (via γH2AX) following this compound treatment.[10][11][12]
1. Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM for 4-24 hours).[1][12]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, a PARG inhibitor (e.g., 1 µM this compound) to prevent PAR degradation during sample preparation.[10]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 4-12% gradient SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are:
-
Rabbit anti-PAR (1:1000)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: DNA Fiber Assay for Replication Fork Dynamics
This protocol is a representative method to analyze the effect of this compound on DNA replication fork progression.[9]
1. Cell Labeling:
-
Seed cells on a 6-well plate and allow them to reach 70-80% confluency.
-
Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes.
-
Wash the cells with warm PBS.
-
Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes. During this second pulse, treat the cells with this compound at the desired concentration (e.g., 1 µM).
2. Cell Lysis and DNA Spreading:
-
Harvest the cells by trypsinization and resuspend in PBS at a concentration of 2.5 x 105 cells/mL.
-
Mix 2.5 µL of the cell suspension with 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
Allow the lysis to proceed for 8 minutes at room temperature.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.
3. Immunostaining:
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour.
-
Wash the slides with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies for 1 hour in a humidified chamber:
-
Rat anti-BrdU (detects CldU) (1:500)
-
Mouse anti-BrdU (detects IdU) (1:500)
-
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark:
-
Anti-rat Alexa Fluor 594 (1:500)
-
Anti-mouse Alexa Fluor 488 (1:500)
-
-
Wash three times with PBS and mount with a coverslip using mounting medium.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate the replication fork speed (µm/min) and analyze the frequency of stalled forks (red-only tracks).
Conclusion
This compound is a potent and specific inhibitor of PARG that serves as a valuable tool for investigating the role of PARG in the DNA damage response and as a potential therapeutic agent. Its mechanism of action, centered on the induction of replication stress through the accumulation of PAR, highlights the critical role of PARG in maintaining genomic stability. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PARG inhibition in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. pnas.org [pnas.org]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Cell-active Small Molecule Inhibitors of the DNA-damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG):Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
PDD00017272: A Potent and Selective Chemical Probe for Interrogating Poly(ADP-ribose) Glycohydrolase (PARG) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is critical for the recruitment of DNA repair machinery and the maintenance of genomic stability. Dysregulation of this process is implicated in various diseases, most notably cancer. PDD00017272 has emerged as a potent and selective small molecule inhibitor of PARG, serving as a valuable chemical probe to elucidate the biological functions of this enzyme and to explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its role in understanding PARG-mediated signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and its closely related analog, PDD00017273, which is often used as a reference compound.
Table 1: Biochemical and Cellular Potency of this compound
| Compound | Assay Type | Target | IC50/EC50 (nM) | Cell Line | Reference |
| This compound | Biochemical Assay | PARG | 4.8 | - | |
| This compound | Cellular Assay | PARG | 9.2 | "PARG cells" | [1][2] |
| This compound | Cell Viability | - | 96,000 (Wild-Type) | HEK293A | [1] |
| This compound | Cell Viability | - | 210 | HEK293A PARG KO | [1] |
Table 2: Selectivity Profile of the Related Probe PDD00017273
Data for PDD00017273 is provided as a reference for the expected selectivity of this compound.
| Compound | Off-Target | Assay Type | IC50 (µM) | Reference |
| PDD00017273 | PARP1 | Biochemical | >100 | [3] |
| PDD00017273 | ARH3 | Biochemical | >100 | [3] |
PDD00017273 was also tested against a panel of 33 receptors and enzymes at 10 µM and showed minimal off-target activity.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Biochemical PARG Inhibition Assay
This protocol is adapted from a method used for the related compound PDD00017273 and is suitable for determining the in vitro potency of this compound against PARG.[4]
Materials:
-
Full-length human PARG enzyme
-
Biotin-NAD ribosylated PARP1 substrate
-
Assay Buffer: 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl
-
This compound (or other test compounds)
-
Detection reagent (e.g., AlphaScreen-based)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the PARG enzyme solution to achieve a final concentration of 65 pM.
-
Add 5 µL of the test compound dilution to the wells.
-
Initiate the reaction by adding 5 µL of the biotin-NAD ribosylated PARP1 substrate to a final concentration of 4.8 nM.
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
Add 5 µL of the detection reagent to stop the reaction and generate a signal.
-
Read the plate on a suitable plate reader according to the detection reagent manufacturer's instructions.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cells.[1]
Materials:
-
HEK293A wild-type and PARG knockout (KO) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well opaque-walled plates
Procedure:
-
Seed HEK293A wild-type and PARG KO cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Study (General Protocol)
The following is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model, based on standard procedures.[5][6][7][8]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line of interest (e.g., with known DNA repair defects)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound in the vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).
-
Mandatory Visualizations
Signaling Pathway
Caption: Role of this compound in the PARP/PARG signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationship
Caption: The logical progression from this compound to its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Investigating the Cellular Effects of PDD00017272: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound leads to the accumulation of pADPr on chromatin, disrupting DNA repair and replication processes. This targeted inhibition induces synthetic lethality in cancer cells with underlying DNA repair defects, such as BRCA mutations, and has shown efficacy in models resistant to PARP inhibitors. This technical guide provides an in-depth overview of the cellular effects of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of PARG.[1] In response to DNA damage, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize pADPr chains on themselves and other acceptor proteins. These pADPr chains serve as a scaffold to recruit DNA repair factors. PARG is responsible for hydrolyzing these pADPr chains, allowing for the completion of DNA repair and the recycling of PARP.
By inhibiting PARG, this compound causes the persistent accumulation of pADPr at sites of DNA damage. This accumulation interferes with the recruitment and function of DNA repair proteins, stalls replication forks, and ultimately leads to PARP1/2-dependent cell death.[1] This mechanism is particularly effective in cancer cells with deficient homologous recombination repair (HRR) pathways, creating a synthetic lethal interaction.
Quantitative Cellular Effects of this compound
The following tables summarize the quantitative data on the cellular effects of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | Value | Reference |
| Biochemical Assay | PARG | - | IC50 = 4.8 nM | [2] |
| Cell-Based Assay | PARG | - | EC50 = 9.2 nM | [1] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Genotype | Assay Type | Incubation Time | IC50 Value | Reference |
| HEK293A | Wild-Type | CellTiter-Glo | 72 h | 96 ± 24 µM | [1] |
| HEK293A | PARG KO | CellTiter-Glo | 72 h | 210 ± 30 nM | [1] |
| HCT116 | Wild-Type | WST-8 Assay | 72 h | 43.7 ± 13.0 µM | |
| HCT116RPDD | PDD00017273 Resistant | WST-8 Assay | 72 h | >100 µM |
Key Cellular Effects and Experimental Protocols
Inhibition of Cell Viability and Proliferation
This compound demonstrates potent anti-proliferative activity, particularly in cells with compromised DNA damage repair pathways.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Induction of DNA Damage
Inhibition of PARG by this compound leads to the accumulation of unresolved DNA lesions, which can be visualized by the formation of γH2AX foci.
Experimental Protocol: Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.
-
Fixation and Permeabilization: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST and once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Induction of Apoptosis
The accumulation of DNA damage and replication stress ultimately triggers programmed cell death, or apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Replication Fork Stalling
A key mechanism of this compound-induced cytotoxicity is the stalling of DNA replication forks.[1]
Experimental Protocol: DNA Fiber Assay for Replication Fork Dynamics
-
Cell Labeling: Pulse-label exponentially growing cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20 minutes. Wash the cells and then treat with this compound for the desired time. Subsequently, pulse-label the cells with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20 minutes.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in cold PBS. Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
DNA Spreading: Spot the cell lysate onto a glass microscope slide and tilt the slide to allow the DNA fibers to spread down the slide. Air-dry the slides.
-
Fixation and Denaturation: Fix the DNA fibers with a 3:1 mixture of methanol and acetic acid for 10 minutes. Denature the DNA with 2.5 M HCl for 1 hour at room temperature.
-
Immunostaining: Wash the slides with PBS and block with 5% BSA in PBST. Incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1 hour at 37°C. Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at 37°C in the dark.
-
Imaging and Analysis: Mount the slides and acquire images using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks using image analysis software. A decrease in the length of the IdU tracks relative to the CldU tracks indicates replication fork slowing or stalling.
Western Blotting for DDR Proteins
Western blotting can be used to quantify the levels of key proteins involved in the DNA damage response following treatment with this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-cleaved PARP-1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of PARG in DNA damage repair and for exploring novel therapeutic strategies in oncology. Its potent and selective inhibition of PARG leads to a cascade of cellular events, including the accumulation of pADPr, replication fork stalling, induction of DNA damage, and ultimately apoptosis, particularly in cancer cells with deficient DNA repair mechanisms. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into the detailed signaling pathways and potential combination therapies will continue to elucidate the full therapeutic potential of this compound.
References
The Impact of PDD00017272 on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound induces an accumulation of pADPr, leading to replication fork stalling, DNA damage, and ultimately, genomic instability. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various cellular processes related to genomic integrity, and detailed protocols for key experimental assays to evaluate its impact.
Introduction: The Role of PARG in Genomic Stability
The stability of the genome is paramount for cellular function and survival. The DNA damage response is a complex network of signaling pathways that detects and repairs DNA lesions, thus safeguarding genomic integrity. A key post-translational modification in the DDR is the synthesis of poly(ADP-ribose) (pADPr) by Poly(ADP-ribose) polymerases (PARPs). Upon DNA damage, PARP1 is recruited to single-strand breaks (SSBs) and synthesizes pADPr chains, which act as a scaffold to recruit DNA repair proteins.[1]
Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of pADPr, hydrolyzing the glycosidic bonds between ADP-ribose units.[2] This degradation is crucial for the timely disassembly of the repair machinery and the recycling of PARP1, allowing the DNA repair process to be completed. Inhibition of PARG leads to the persistent accumulation of pADPr, which can have cytotoxic effects, particularly in cancer cells with pre-existing DNA repair defects.[1][2]
This compound: A Potent PARG Inhibitor
This compound is a highly potent and specific inhibitor of PARG, with a reported EC50 of 4.8 nM in biochemical assays and 9.2 nM in cell-based assays.[1] Its mechanism of action involves the direct inhibition of PARG's enzymatic activity, preventing the breakdown of pADPr.[1] This leads to the accumulation of pADPr on chromatin, which in turn interferes with DNA replication and repair processes, ultimately inducing cytotoxicity.[1]
Quantitative Data on this compound Activity
The following tables summarize the reported in vitro efficacy of this compound in various experimental settings.
| Assay Type | Value | Reference |
| PARG EC50 (Biochemical) | 4.8 nM | [1] |
| PARG EC50 (Cell-based) | 9.2 nM | [1] |
| Cell Line | Condition | IC50 | Reference |
| HEK293A Wild-Type | 72h treatment | 96 µM | [1] |
| HEK293A PARG Knockout | 72h treatment | 210 nM | [1] |
| MCF-7 | In combination with 3 Gy ionizing radiation | 0.3 µM (for foci analysis) | [3] |
Impact of this compound on Genomic Instability
The inhibition of PARG by this compound triggers a cascade of cellular events that culminate in genomic instability.
Stalling and Collapse of Replication Forks
A primary consequence of pADPr accumulation is the stalling of DNA replication forks. The persistent pADPr chains on the DNA template are thought to physically impede the progression of the replication machinery. This is supported by findings that PARG inhibition leads to an accumulation of endogenous pADPr at replication forks, particularly during the S phase of the cell cycle.[1] The stalling of replication forks can lead to their collapse, generating DNA double-strand breaks (DSBs), a severe form of DNA damage.
Induction of DNA Damage Response Markers
The formation of DSBs triggers the activation of the DNA damage response signaling cascade. A key early event in this process is the phosphorylation of the histone variant H2AX on serine 139, forming γ-H2AX. Studies have shown that treatment with a PARG inhibitor, such as PDD00017273 (a close analog of this compound), leads to a significant increase in the number of γ-H2AX foci, indicating an increase in DNA damage.[3]
Another critical component of the DSB repair pathway is the recruitment of the RAD51 recombinase to sites of damage, which is essential for homologous recombination (HR) repair. Inhibition of PARG has been shown to delay the resolution of RAD51 foci following ionizing radiation, suggesting an impairment of the HR repair process.[3]
Perturbation of Cell Cycle Progression
The induction of DNA damage and activation of the DDR by this compound can lead to cell cycle arrest, providing time for DNA repair. However, persistent damage can lead to mitotic catastrophe. Research indicates that PARG inhibition can cause an accumulation of cells in the metaphase of mitosis following irradiation, a more pronounced effect than that observed with PARP inhibitors.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Genomic Instability
Caption: this compound inhibits PARG, leading to pADPr accumulation and genomic instability.
Experimental Workflow for Assessing Genomic Instability
Caption: Workflow for evaluating this compound-induced genomic instability.
Detailed Experimental Protocols
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol is adapted from standard immunofluorescence procedures and can be used to visualize and quantify DSBs.[4][5][6]
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-γ-H2AX (Ser139) antibody (e.g., Millipore, clone JBW301)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate cells with the primary anti-γ-H2AX antibody diluted 1:500 in blocking solution overnight at 4°C in a humidified chamber.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash cells once with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
RAD51 Foci Formation Assay for Homologous Recombination
This protocol allows for the visualization of RAD51 recruitment to sites of DNA damage, a key step in HR.[7][8][9]
Materials:
-
Cells cultured on coverslips
-
This compound
-
PBS
-
4% PFA
-
0.5% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: Rabbit anti-RAD51 antibody
-
Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI
-
Antifade mounting medium
Procedure:
-
Follow steps 1-8 from the γ-H2AX protocol.
-
Incubate cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Follow steps 12-17 from the γ-H2AX protocol to counterstain, mount, and analyze the samples. A cell is typically considered positive if it contains ≥5 RAD51 foci per nucleus.[9]
Alkaline Comet Assay for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]
Materials:
-
Treated and control cells
-
CometAssay® Slides (or similar)
-
Low Melting Point (LMP) Agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
SYBR® Gold or other DNA stain
Procedure:
-
Harvest cells and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix 25 µL of cell suspension with 250 µL of molten LMP agarose at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto a CometSlide™ and spread evenly.
-
Place the slide at 4°C for 10 minutes to solidify the agarose.
-
Immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Gently remove the slide and place it in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.
-
Gently remove the slide and wash it three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with SYBR® Gold for 15 minutes in the dark.
-
Visualize comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[13][14]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Deconvolute the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound, as a potent PARG inhibitor, represents a valuable tool for investigating the intricacies of the DNA damage response and a promising therapeutic agent for cancers with specific vulnerabilities. Its ability to induce profound genomic instability through the accumulation of pADPr and subsequent replication stress underscores the critical role of PARG in maintaining genome integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the cellular and molecular consequences of PARG inhibition and to explore its potential in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpr-su.se [crpr-su.se]
- 7. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. icm.unicancer.fr [icm.unicancer.fr]
- 10. neb.com [neb.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
The Converging Paths of DNA Repair: A Technical Guide to the Synthetic Lethality of PDD00017272 and PARP Inhibitors
For Immediate Release
This technical guide provides an in-depth exploration of the synthetic lethal relationship between PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, and Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA damage response (DDR).
Executive Summary
The targeting of DNA damage response pathways has emerged as a successful strategy in cancer therapy. PARP inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, by exploiting the concept of synthetic lethality.[1] This guide delves into the next frontier: the potential for a synthetic lethal interaction between inhibitors of two key enzymes in the poly(ADP-ribose) (PAR) signaling pathway, PARP and PARG. This compound, a highly specific PARG inhibitor, is a critical tool in dissecting this relationship. While the direct combination of PARG and PARP inhibitors is an area of active investigation, this guide will lay out the foundational science, present available data, and provide detailed experimental protocols to empower further research into this promising therapeutic strategy.
The Central Role of PARP and PARG in DNA Repair
Upon DNA damage, PARP enzymes, primarily PARP1 and PARP2, are recruited to the site of injury. They catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. These PAR chains act as a scaffold, recruiting other DNA repair factors to the damaged site.[2]
PARG is the primary enzyme responsible for the catabolism of these PAR chains. By hydrolyzing the ribose-ribose bonds, PARG disassembles the PAR scaffold, allowing the DNA repair process to proceed and recycling the PARP enzyme.[3] The interplay between PARP and PARG is thus crucial for maintaining genomic integrity.
dot
Figure 1: The central role of PARP and PARG in the DNA damage response.
This compound: A Potent and Selective PARG Inhibitor
This compound is a small molecule inhibitor of PARG with high potency. Its mechanism of action involves the inhibition of PARG's glycohydrolase activity, leading to the accumulation of PAR on chromatin.[4] This accumulation can interfere with DNA replication and repair processes, ultimately inducing cytotoxicity, particularly in cancer cells with pre-existing DNA repair defects.[4]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (PARG) | 4.8 nM | Enzyme Assay | [4] |
| IC50 | 96 µM | HEK293A (Wild-Type) | [4][5] |
| IC50 | 210 nM | HEK293A (PARG Knockout) | [4][5] |
The dramatic difference in IC50 values between wild-type and PARG knockout cells highlights the on-target activity of this compound and underscores the critical role of PARG in cell survival.[4][5]
The Synthetic Lethality Hypothesis: PARG and PARP Inhibition
The concept of synthetic lethality arises when the perturbation of two genes (or their protein products) individually is viable, but their simultaneous perturbation is lethal. PARP inhibitors are synthetically lethal in cancer cells with BRCA1/2 mutations because these cells have a compromised homologous recombination repair pathway and become reliant on PARP-mediated single-strand break repair.[1]
The hypothesis for a synthetic lethal interaction between PARG and PARP inhibitors is based on the premise that dual inhibition would create an overwhelming level of DNA damage and replication stress that even cancer cells cannot overcome. However, the relationship appears to be more complex. Some studies suggest that PARG inhibition may be a strategy to overcome resistance to PARP inhibitors, as loss of PARG can be a mechanism of resistance.[6] Conversely, other research indicates that PARG inhibitors may not synergize with PARP inhibitors and instead show synthetic lethality with deficiencies in replication-associated genes.[7]
dot
Figure 2: The potential for synthetic lethality with PARG and PARP inhibitors.
Experimental Protocols for Investigating Synthetic Lethality
To rigorously test the synthetic lethal interaction between this compound and PARP inhibitors, a series of well-defined experimental protocols are required.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to cytotoxic agents.[8][9]
Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound, a PARP inhibitor (e.g., olaparib), and the combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 7-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with crystal violet.[10]
-
Quantification: Count the number of colonies in each well and calculate the surviving fraction for each treatment condition relative to the vehicle control.
dot
Figure 3: Experimental workflow for the clonogenic survival assay.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
Protocol:
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a defined period (e.g., 4-24 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."[11]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Quantification: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.[12]
Homologous Recombination (HR) Assay
Assays to measure HR efficiency, such as the DR-GFP assay or the Assay for Site-Specific HR Activity (ASHRA), are crucial for understanding the impact of PARG and PARP inhibition on this key DNA repair pathway.[13][14]
Protocol (ASHRA):
-
Plasmid Transfection: Co-transfect cells with a Cas9 expression plasmid and a donor DNA plasmid.
-
Drug Treatment: Treat the transfected cells with this compound, a PARP inhibitor, or the combination.
-
Genomic DNA Extraction: After a suitable incubation period, extract genomic DNA from the cells.
-
Quantitative PCR (qPCR): Use real-time PCR to quantify the amount of the HR product in the genomic DNA.[13]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves from clonogenic survival assays can be used to determine synergy using models such as the Bliss independence or Loewe additivity model. Data from comet and HR assays will provide mechanistic insights into the observed cellular phenotypes.
Table 2: Representative Data from a Combination Study
| Treatment | Concentration | Surviving Fraction | % Tail DNA (Comet Assay) | Relative HR Efficiency |
| Vehicle | - | 1.00 | 5.2 ± 1.1 | 1.00 |
| This compound | 100 nM | 0.85 ± 0.05 | 15.6 ± 2.3 | 0.95 ± 0.08 |
| Olaparib | 1 µM | 0.70 ± 0.08 | 25.1 ± 3.5 | 0.60 ± 0.10 |
| Combination | 100 nM + 1 µM | To be determined | To be determined | To be determined |
Future Directions and Conclusion
The exploration of the synthetic lethal relationship between this compound and PARP inhibitors is a compelling area of cancer research. While initial findings suggest a complex interaction, the potential to overcome PARP inhibitor resistance or to sensitize a broader range of tumors to DNA damaging agents warrants further investigation. The experimental protocols and foundational knowledge provided in this guide are intended to facilitate these critical studies. A thorough understanding of the interplay between PARG and PARP will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. the-gist.org [the-gist.org]
- 2. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]
- 3. The Distinctive Properties of Parp and Parg as a Cancer Therapeutic Target [jscimedcentral.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Loss of PARG Restores PARylation and Counteracts PARP Inhibitor-Mediated Synthetic Lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. benchchem.com [benchchem.com]
- 13. Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
PDD00017272: A Novel PARG Inhibitor for Targeting BRCA-Deficient Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of PDD00017272, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), in the context of BRCA-deficient cancers. Capitalizing on the principle of synthetic lethality, this compound offers a promising avenue for treating tumors with compromised DNA damage repair pathways, a hallmark of cancers harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for evaluating the efficacy of this compound, intended to equip researchers and drug development professionals with the necessary information to advance research in this targeted cancer therapy.
Introduction: The Synthetic Lethality Approach in BRCA-Deficient Cancers
Cancers with mutations in the BRCA1 and BRCA2 genes are characterized by a deficiency in the homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks. This inherent vulnerability can be exploited therapeutically through the concept of synthetic lethality. By inhibiting a compensatory DNA repair pathway, cancer cells with BRCA mutations can be selectively eliminated while sparing healthy cells with functional HR.
Poly(ADP-ribose) polymerases (PARPs) have been a key target in this approach. However, attention is increasingly turning to Poly(ADP-ribose) Glycohydrolase (PARG), the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARPs. Inhibition of PARG leads to the accumulation of PAR chains, resulting in replication fork stalling and the generation of DNA lesions that are particularly toxic to HR-deficient cells. This compound has emerged as a potent and selective inhibitor of PARG, demonstrating significant potential for the targeted therapy of BRCA-deficient cancers.[1]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of PARG.[2] In the context of BRCA-deficient cells, its mechanism of action is centered on the induction of synthetic lethality:
-
PARG Inhibition and PAR Accumulation: this compound blocks the enzymatic function of PARG, preventing the breakdown of PAR chains. This leads to an accumulation of PAR at sites of DNA damage.
-
Replication Fork Stalling and Collapse: The persistent PAR chains interfere with the progression of replication forks, causing them to stall and eventually collapse, leading to the formation of DNA double-strand breaks.[3]
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells with functional BRCA1/2, these double-strand breaks can be efficiently repaired through homologous recombination. However, in BRCA-deficient cells, the absence of a functional HR pathway means these lesions cannot be repaired, leading to genomic instability and ultimately, cell death.[3]
The following diagram illustrates the proposed signaling pathway for this compound-induced synthetic lethality in BRCA-deficient cancer cells.
Quantitative Data Summary
While specific head-to-head IC50 values for this compound in isogenic BRCA-proficient and -deficient cell lines are not yet publicly available, the existing data for this compound and related PARG inhibitors strongly support the synthetic lethal concept.
| Compound | Cell Line | Genotype | IC50 | Reference |
| This compound | HEK293A | Wild-Type | 96 ± 24 µM | [2] |
| This compound | HEK293A | PARG KO | 210 ± 30 nM | [2] |
The dramatic increase in potency in PARG knockout cells highlights the on-target activity of this compound and underscores the dependency of cells on PARG for survival under conditions of PARP activity.[2] Studies with the closely related PARG inhibitor, PDD00017273, have shown synthetic lethality in cells deficient in BRCA1, BRCA2, PALB2, FAM175A, and BARD1.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in BRCA-deficient cancer cell lines.
Cell Viability Assay (MTT/Resazurin-based)
This assay determines the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
BRCA-deficient and proficient cancer cell lines (e.g., isogenic pairs)
-
Complete cell culture medium
-
This compound
-
MTT or Resazurin reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
Resazurin: Add Resazurin solution to each well and incubate for 2-4 hours. Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.[4]
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment with this compound, providing insight into the cytostatic or cytotoxic effects of the compound.
Materials:
-
BRCA-deficient and proficient cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (200-500 cells per well) into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.
DNA Damage Response Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of the DNA damage response.
Materials:
-
BRCA-deficient and proficient cancer cell lines
-
This compound
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and treat with this compound for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.[5][6]
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.[5][6]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[5]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[5] An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[3]
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for evaluating this compound and the logical relationship of its key mechanistic steps.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA-deficient cancers. Its targeted mechanism of action, which exploits the inherent DNA repair deficiencies of these tumors, offers the potential for high efficacy with a favorable therapeutic window. The experimental protocols and workflows provided in this guide are intended to facilitate further research into the preclinical and clinical development of this compound and other PARG inhibitors. Continued investigation into the nuances of PARG inhibitor sensitivity and resistance will be crucial for optimizing their clinical application and improving outcomes for patients with BRCA-mutated cancers.
References
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of poly(ADP-ribose) glycohydrolase (PARG) specifically kills BRCA2-deficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
PDD00017272: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD00017272 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains, this compound leads to the accumulation of pADPr on chromatin, a condition that profoundly impacts DNA replication and repair processes. This accumulation ultimately triggers cytotoxicity, particularly in cancer cells with inherent DNA repair deficiencies, such as those with BRCA mutations. A growing body of evidence indicates that the primary mechanism of action of this compound is intricately linked to the cell cycle, with its most pronounced effects observed during the S phase. This technical guide provides an in-depth analysis of the core effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to this compound and its Target, PARG
Poly(ADP-ribosyl)ation (PARylation) is a dynamic post-translational modification crucial for the regulation of various cellular processes, most notably the DNA damage response. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are activated by DNA breaks and synthesize pADPr chains on themselves and other acceptor proteins. These pADPr polymers act as a scaffold to recruit DNA repair machinery to the site of damage.
The timely removal of these pADPr chains is equally critical for the completion of DNA repair and is primarily catalyzed by PARG. By inhibiting PARG, this compound effectively traps pADPr chains, leading to a state of "pADPr toxicity." This sustained PARylation disrupts the normal coordination of DNA replication and repair, causing replication fork stalling and the accumulation of DNA damage, which can selectively kill cancer cells.
Core Mechanism: Impact on Cell Cycle Progression
The primary effect of this compound on the cell cycle is the induction of S-phase-specific poly(ADP-ribose) (pADPr) signaling.[1][2] Inhibition of PARG by this compound leads to the accumulation of pADPr at replication forks.[3] This is thought to arise from the physiological role of PARG in processing pADPr generated in response to unligated Okazaki fragments during DNA replication.[1][2]
Short-term treatment with this compound results in a significant increase in pADPr levels specifically in S-phase cells, without an immediate, widespread induction of DNA damage markers like γH2AX.[1][2] However, prolonged exposure to the inhibitor leads to the accumulation of pADPr throughout the cell cycle and a subsequent increase in DNA double-strand breaks, as indicated by elevated γH2AX levels.[1][4] This suggests that the initial S-phase-specific pADPr accumulation, if unresolved, leads to replication stress and eventual DNA damage. The cytotoxicity of this compound is therefore tightly linked to S-phase progression.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the biological activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| Biochemical IC50 | 4.8 nM | Biochemical Assay | |
| Cell-Based EC50 | 9.2 nM | PARG-expressing cells | |
| Cell Viability IC50 | 96 ± 24 µM | HEK293A Wild-Type | [3] |
| Cell Viability IC50 | 210 ± 30 nM | HEK293A PARG Knockout | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Experimental Workflow for Cell Cycle Analysis
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating this compound and related PARG inhibitors.[1][2]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed approximately 2,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01-100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Flow Cytometry for Cell Cycle and pADPr/γH2AX Analysis
-
Cell Culture and Treatment: Plate cells to achieve 50-60% confluency on the day of the experiment. Treat with this compound (e.g., 10 µM) or controls for the desired duration (e.g., 4, 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 2 x 106 cells/mL. Fix for at least 2 hours at -20°C.
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS containing 4% BSA.
-
Incubate with a primary antibody (e.g., anti-pADPr or anti-γH2AX, typically at a 1:1000 dilution) in PBS with 4% BSA for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells twice with PBS/BSA.
-
Incubate with an appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS/BSA.
-
-
DNA Staining: Resuspend the cells in a solution of Propidium Iodide (20 µg/mL) and RNase A (10 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for DNA content (PI) to resolve G1 and G2/M peaks.
-
Data Analysis: Gate on single cells and analyze the cell cycle distribution based on the PI histogram. Quantify the mean fluorescence intensity of the pADPr or γH2AX signal within the G1, S, and G2/M gates.
Western Blotting for PARylation and DNA Damage Markers
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pADPr, anti-γH2AX, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound is a potent PARG inhibitor that exerts its cytotoxic effects primarily by disrupting processes within the S phase of the cell cycle. Its mechanism of action involves the accumulation of pADPr at replication forks, leading to replication stress, DNA damage, and ultimately, cell death. This S-phase-specific activity makes this compound a promising candidate for cancer therapies, especially in tumors with compromised DNA damage response pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other PARG inhibitors on cell cycle progression and genomic stability. Further studies are warranted to provide a more quantitative picture of how the initial S-phase pADPr accumulation translates to changes in the distribution of cells throughout the cell cycle.
References
Initial Studies on PDD00017272 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. PARG is responsible for the hydrolysis of poly(ADP-ribose) (pADPr) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of pADPr on chromatin, which interferes with DNA repair and replication, ultimately inducing cytotoxicity in cancer cells.[1][2] This mechanism of action makes this compound a promising therapeutic agent, particularly for cancers with inherent DNA repair deficiencies, such as those with BRCA mutations, or tumors that have developed resistance to PARP inhibitors.[1] This technical guide provides an in-depth overview of the initial preclinical studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.
Mechanism of Action and Signaling Pathway
Upon DNA damage, PARP enzymes are recruited to the site of the lesion and synthesize pADPr chains on themselves and other acceptor proteins. These pADPr chains act as a scaffold to recruit DNA repair machinery. PARG reverses this process by degrading the pADPr chains, allowing the DNA repair process to proceed and recycling PARP for subsequent rounds of DNA damage sensing.
Inhibition of PARG by this compound disrupts this tightly regulated cycle. The persistent pADPr chains trap PARP on the DNA, leading to a state of "PARP trapping," which is highly cytotoxic. This accumulation of pADPr-protein adducts can stall replication forks and convert single-strand breaks into more lethal double-strand breaks, particularly during the S phase of the cell cycle.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inability to repair these double-strand breaks leads to synthetic lethality and apoptotic cell death.
Caption: PARP/PARG signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound in various cancer models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| EC50 | 4.8 nM | Biochemical PARG inhibition | [1] |
| EC50 | 9.2 nM | Cell-based PARG inhibition | [1] |
Table 2: Cellular Activity of this compound in HEK293A Cells
| Cell Line | Genotype | IC50 | Incubation Time | Reference |
| HEK293A | Wild-Type | 96 ± 24 µM | 72 h | [1] |
| HEK293A | PARG Knockout | 210 ± 30 nM | 72 h | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the initial evaluation of this compound.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence after the treatment period.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
-
Cell Harvesting:
-
After the desired incubation period (e.g., 48 or 72 hours), collect both the floating and adherent cells.
-
For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
γH2AX Foci Formation Assay (Immunofluorescence)
This assay detects DNA double-strand breaks by visualizing the phosphorylation of histone H2AX.
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
After 24 hours, treat the cells with this compound or a vehicle control for the desired time. A positive control (e.g., a known DNA damaging agent) should be included.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50) for each condition.
-
Compare the average number of foci in treated cells to the control cells.
-
Caption: Experimental workflow for the γH2AX foci formation assay.
Conclusion and Future Directions
The initial studies on this compound have established it as a potent and selective PARG inhibitor with a clear mechanism of action that leads to synthetic lethality in cancer cells with DNA repair deficiencies. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
Expanding the panel of cancer models: Evaluating the efficacy of this compound in a broader range of cancer cell lines with different genetic backgrounds, including various mutations in DNA repair genes.
-
In vivo studies: Conducting comprehensive in vivo experiments in xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with PARP inhibitors, chemotherapy, and radiation therapy to identify potent combination strategies that could overcome drug resistance and improve patient outcomes.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be elucidated.
References
Methodological & Application
Application Notes: In Vitro Assay for PARG Activity Using PDD00017272
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. The intricate balance of PAR synthesis by PARP enzymes and its degradation by PARG is crucial for maintaining genomic stability. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. PDD00017272 is a potent and cell-active small molecule inhibitor of PARG. These application notes provide a detailed protocol for an in vitro fluorogenic assay to determine the enzymatic activity of PARG and the inhibitory potential of compounds like this compound.
Quantitative Data Summary
This compound has been characterized as a potent PARG inhibitor in both biochemical and cellular assays. The following table summarizes the reported inhibitory concentrations.
| Assay Type | Value | Cell Line/Conditions | Reference |
| Biochemical IC50 | 4.8 nM | Recombinant PARG | [1] |
| Cell-based EC50 | 9.2 nM | PARG-expressing cells | [1][2][3] |
| Cell Viability IC50 | 210 ± 30 nM | PARG KO HEK293A cells | [2][3] |
| Cell Viability IC50 | 96 ± 24 µM | Wild-type HEK293A cells | [2][3] |
Signaling Pathway and aDNA Damage Response
The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions. Upon DNA damage, PARP enzymes are activated and synthesize PAR chains on various nuclear proteins, including themselves. These PAR chains serve as a scaffold to recruit DNA repair machinery. PARG removes these PAR chains, allowing the completion of DNA repair and recycling of PARP. Inhibition of PARG, for instance by this compound, leads to the accumulation of PAR, which can interfere with DNA replication and repair, ultimately leading to cell death, particularly in cancer cells with existing DNA repair defects.
Caption: DNA Damage Response Pathway and the Role of PARG Inhibition.
Experimental Protocol: In Vitro PARG Fluorogenic Assay
This protocol is based on a commercially available PARG fluorogenic assay kit and is designed for a 384-well plate format.[4][5] The principle of this assay is the PARG-mediated hydrolysis of a fluorogenic ADP-ribose substrate. Cleavage of the substrate releases a fluorophore, and the resulting fluorescence is directly proportional to PARG activity.[4][5]
Materials:
-
Recombinant PARG enzyme
-
Fluorogenic PARG substrate
-
PARG Assay Buffer
-
Dithiothreitol (DTT)
-
This compound (or other test inhibitors)
-
384-well black microplate
-
Fluorescence plate reader with excitation at 385 nm and emission at 502 nm
Procedure:
-
Buffer Preparation:
-
Prepare the Assay Buffer by diluting the stock buffer and adding DTT to a final concentration of 1 mM.[4] Keep the buffer on ice.
-
-
Enzyme Preparation:
-
Thaw the PARG enzyme on ice.
-
Dilute the PARG enzyme to the desired concentration (e.g., 0.25 ng/µL) in the prepared Assay Buffer.[4] Keep the diluted enzyme on ice.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
Positive Control wells: Add diluted PARG enzyme.
-
Inhibitor Control wells: Add diluted PARG enzyme and a known PARG inhibitor (if available).
-
Test Inhibitor wells: Add diluted PARG enzyme and the serially diluted this compound.
-
Add the respective components (inhibitor or assay buffer) to the wells. The volume for this step is typically 5 µL.
-
-
Pre-incubation:
-
Reaction Initiation and Incubation:
-
Prepare the Substrate Solution by diluting the fluorogenic PARG substrate to the desired final concentration (e.g., 10 µM) in Assay Buffer.[4]
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells.[4]
-
Incubate the plate at room temperature for 1 hour, protected from light.[4]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in a plate reader with excitation at 385 nm and emission at 502 nm.[4][5]
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro PARG fluorogenic assay.
Caption: Workflow for the in vitro PARG fluorogenic assay.
References
Application Notes and Protocols for Cell-Based Assays Using PDD00017272
Introduction
PDD00017272 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (pADPr) chains synthesized by poly(ADP-ribose) polymerases (PARPs).[2][3] In response to DNA damage, PARP1 is activated and synthesizes pADPr chains on itself and other acceptor proteins, creating a scaffold to recruit DNA repair machinery.[2] PARG activity is crucial for recycling PARP1 and degrading pADPr to complete the repair process.[2][3]
By inhibiting PARG, this compound leads to the accumulation of pADPr, which stalls replication forks, interferes with DNA repair, and ultimately induces cytotoxicity.[1][4] This mechanism of action makes this compound a valuable tool for studying the role of PARG in DNA repair and a potential therapeutic agent, particularly for cancers with existing DNA repair defects, such as those with BRCA mutations, or tumors that have developed resistance to PARP inhibitors.[1][3][5] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its effects on cell viability, pADPr accumulation, and DNA damage.
Mechanism of Action: PARG Inhibition in the DNA Damage Response
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PARG, leading to pADPr accumulation and cell death.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay Type | Target | Cell Line/System | Endpoint | Value | Reference |
| Biochemical Assay | PARG | N/A | EC50 | 4.8 nM | [1] |
| Cell-Based Assay | PARG | PARG-expressing cells | EC50 | 9.2 nM | [1] |
| Cell Viability Assay | PARG | HEK293A (Wild-Type) | IC50 | 96 ± 24 µM | [1][6] |
| Cell Viability Assay | PARG | HEK293A (PARG KO) | IC50 | 210 ± 30 nM | [1][6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
Selected cancer cell lines (e.g., HEK293A, pancreatic cancer cell lines)[1][3]
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)[3]
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 800 cells per well in 100 µL of complete medium in a 96-well plate.[3]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 to 100 µM.[6]
-
Include a DMSO-only control (vehicle).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log-transformed concentration of this compound.
-
Calculate the IC50 value using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Immunofluorescence Assay for pADPr Accumulation
This protocol allows for the visualization and quantification of intracellular pADPr levels following treatment with this compound.
Workflow:
Caption: Workflow for immunofluorescent detection of pADPr.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pADPr
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 4 hours).[1] Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-pADPr antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of pADPr staining within the DAPI-defined nuclear area using software such as ImageJ or CellProfiler.
-
DNA Damage (γH2AX Foci) Assay
This protocol is used to assess the level of DNA double-strand breaks by detecting the formation of γH2AX foci. Increased γH2AX is an indicator of DNA damage.[3]
Workflow:
Caption: Workflow for the detection of γH2AX foci as a marker of DNA damage.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Optional: DNA damaging agent (e.g., oxaliplatin)[3]
-
Materials for fixation, permeabilization, and blocking as described in Protocol 2.
-
Primary antibody against γH2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with this compound alone or in combination with a DNA damaging agent for the desired duration.
-
-
Immunostaining:
-
Follow the fixation, permeabilization, and blocking steps as outlined in Protocol 2.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Proceed with washing and secondary antibody incubation as described previously.
-
-
Imaging and Analysis:
-
Mount and image the cells as described in Protocol 2.
-
Quantify the number of distinct γH2AX foci per nucleus using automated or manual counting methods in an image analysis software. An increase in the number of foci per cell indicates an increase in DNA damage.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kuickresearch.com [kuickresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PDD00017272 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDD00017272 is a potent and cell-active small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage repair pathway.[1][2][3] With IC50 values of 4.8 nM in biochemical assays and 9.2 nM in cell-based assays, this compound is a valuable tool for studying the therapeutic potential of PARG inhibition, particularly in cancers with DNA repair defects.[2][3] This document provides detailed protocols for the solubilization and preparation of stock solutions of this compound for both in vitro and in vivo research applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C23H25N5O4S3 |
| Molecular Weight | 531.67 g/mol [1] |
| CAS Number | 1945950-20-8[1] |
| Appearance | White to off-white solid[3] |
Solubility Data
This compound exhibits solubility in dimethyl sulfoxide (DMSO). For aqueous solutions intended for in vivo use, a co-solvent system is required.
| Solvent | Concentration | Comments |
| DMSO | ≥ 25 mg/mL (≥ 47.02 mM)[3] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| DMSO | 20 mg/mL (37.62 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | Soluble to 20 mM | Gentle warming can facilitate dissolution. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 20 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. Based on a molecular weight of 531.67 g/mol , to prepare 1 mL of a 20 mM stock solution, 10.63 mg of this compound is required.
-
Weigh the this compound powder accurately and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO. For a 20 mM solution, add 1 mL of DMSO to 10.63 mg of the compound.
-
Facilitate dissolution. Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath or sonication is recommended to achieve a clear solution.[1]
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage. Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][3]
Protocol 2: Preparation of Formulation for In Vivo Animal Studies
This protocol provides a general method for preparing a this compound formulation suitable for administration in animal models. The final concentration of DMSO should be kept low, typically below 10% for normal mice and below 2% for sensitive strains.[1]
Materials:
-
This compound high-concentration DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Prepare the vehicle components. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1]
-
Sequential addition of solvents. It is crucial to add the solvents sequentially, ensuring the compound is fully dissolved at each step before adding the next solvent.[1]
-
Example preparation of 1 mL of a 2.5 mg/mL dosing solution:
-
Start with the required volume of the high-concentration DMSO stock of this compound.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the Saline or PBS to reach the final volume and mix well.
-
-
Adjustments. The ratios of PEG300 and Tween-80 can be adjusted to ensure a clear and stable solution.[1]
-
Administration. The prepared formulation should be used immediately or stored appropriately for a short period before administration.
Visualizations
Signaling Pathway
Caption: PARG inhibition by this compound leads to pADPr accumulation and cytotoxicity.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its activity.
-
In Solvent (DMSO): Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3] It is highly recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
PDD00017272: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1][2][3] PARG is the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR), a post-translational modification crucial for DNA damage repair, replication, and other cellular processes.[4][5] By inhibiting PARG, this compound leads to the accumulation of PAR, which disrupts DNA repair mechanisms and induces cytotoxicity, particularly in cancer cells with deficiencies in DNA damage response pathways, such as those with BRCA mutations.[1][5] These application notes provide recommended concentrations for this compound in various cell culture experiments and detailed protocols for its use.
Mechanism of Action
This compound functions by blocking the catalytic activity of PARG, preventing the breakdown of PAR chains. This accumulation of PAR on chromatin interferes with the recruitment of DNA repair proteins and can lead to replication fork stalling and collapse, ultimately resulting in cell death.[1][4]
Caption: Mechanism of action of this compound.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is cell line and assay dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Concentration Range | IC50 / EC50 | Incubation Time | Reference |
| HEK293A (Wild-Type) | Cell Viability | 0 - 100 µM | 96 µM | 72 h | [1] |
| HEK293A (PARG KO) | Cell Viability | 0 - 100 µM | 210 nM | 72 h | [1] |
| HEK293A (PARG KO) | pADPr Accumulation | 10 µM | - | 4 h | [1] |
| Pancreatic Cancer (PDAC) Cell Lines (HR-Proficient) | Cell Viability | Increasing doses | Varies | 5 days | [4] |
| Pancreatic Cancer (PDAC) Cell Lines (HR-Deficient) | Cell Viability | Increasing doses | Generally lower than HR-P | 5 days | [4] |
| KB2P (BRCA2-deficient) | Competition Assay | Increasing concentrations | - | 7 days |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 800-1000 cells/well in 100 µL of medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 72 hours to 5 days).[1][4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the control.
Caption: Workflow for MTT-based cell viability assay.
Western Blot for γ-H2AX (Marker of DNA Damage)
This protocol describes the detection of the DNA double-strand break marker γ-H2AX.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against γ-H2AX
-
Primary antibody against a loading control (e.g., Histone H3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation of apoptotic, necrotic, and live cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Concluding Remarks
This compound is a valuable tool for studying the role of PARG in DNA damage repair and for exploring novel therapeutic strategies in oncology. The provided concentration guidelines and protocols serve as a starting point for utilizing this potent inhibitor in cell culture experiments. Researchers should always optimize conditions for their specific cell lines and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PDD00017272 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, interfering with DNA repair and replication, and ultimately inducing cytotoxicity, particularly in cancer cells with existing DNA repair defects, such as BRCA mutations.[1] These characteristics make this compound a promising candidate for cancer therapy, including for tumors that have developed resistance to PARP inhibitors.[1]
These application notes provide a comprehensive guide for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and a summary of available data.
Mechanism of Action: The Role of PARG Inhibition in Cancer Therapy
The therapeutic strategy of targeting PARG is centered on the concept of synthetic lethality. In healthy cells, multiple DNA repair pathways ensure genomic stability. However, many cancer cells harbor defects in one or more of these pathways, making them reliant on the remaining functional repair mechanisms.
Upon DNA damage, PARP enzymes are recruited to the site of injury and synthesize PAR chains on themselves and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery.[2] PARG is responsible for degrading these PAR chains, allowing the DNA repair process to be completed and recycling the components.[2]
Inhibition of PARG by this compound disrupts this cycle, leading to the persistent accumulation of PAR chains. This "hyper-PARylation" is thought to be toxic to cells, particularly those with high levels of replication stress or deficiencies in other DNA repair pathways, by stalling replication forks and preventing the completion of DNA repair.[2] This targeted approach offers the potential for selective killing of cancer cells while sparing normal tissues.
This compound Signaling Pathway
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / EC50 | Reference |
| Biochemical Assay | - | EC50 = 4.8 nM | [1] |
| Cell-based Assay | PARG-expressing cells | EC50 = 9.2 nM | [1] |
| Cell Viability | HEK293A (Wild-type) | IC50 = 96 µM | [1] |
| Cell Viability | HEK293A (PARG knockout) | IC50 = 210 nM | [1] |
In Vivo Efficacy of PARG Inhibitors in Mouse Xenograft Models
Note: Specific in vivo monotherapy efficacy data for this compound was not available in the reviewed literature. The following data for a different PARG inhibitor, NODX-010, is provided as a reference.
| Compound | Cancer Type | Xenograft Model | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NODX-010 | Breast Cancer (HR+/HER2-/BRCA2m) | HCC-1428 | 200 mg/kg | Twice daily | 110% |
Experimental Protocols
General Workflow for a Mouse Xenograft Study with this compound
Materials and Equipment
-
Compound: this compound powder
-
Vehicle Components:
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Alternative: Polyethylene glycol 300 (PEG300), Tween-80, Saline (0.9% NaCl)
-
-
Cell Lines: Appropriate cancer cell line (e.g., with known DNA repair deficiencies)
-
Animals: Immunocompromised mice (e.g., Athymic Nude or NOD-scid gamma)
-
General Lab Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles (if applicable)
-
Syringes and needles for subcutaneous injection
-
-
Cell Culture Reagents:
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, for enhancing tumor take rate)
-
Preparation of this compound Formulation for In Vivo Administration
Formulation 1: DMSO and Corn Oil (Recommended for initial studies)
This formulation is suitable for achieving a clear solution.
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final dosing solution.
-
On the day of administration, dilute the DMSO stock solution with corn oil.
-
For a final solution containing 10% DMSO, add 1 part of the DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Vortex the final solution until it is clear and homogenous.
-
Formulation 2: General Purpose Vehicle (for compounds with lower solubility in oil)
This formulation can be adapted for various administration routes.
-
Prepare a stock solution of this compound in DMSO as described above.
-
Prepare the final dosing solution by sequential addition of solvents. For a 1 mL final volume with a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure homogeneity.
-
Add 450 µL of saline to the tube and vortex the final solution until it is clear.
-
Important Considerations:
-
The final dosing solution should be prepared fresh before each administration.
-
The DMSO stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.
-
For nude mice or mice with weak tolerance, it is recommended to keep the final DMSO concentration below 2%.
-
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
In Vivo Xenograft Mouse Model Protocol
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free medium. A mixture with Matrigel (e.g., 1:1 ratio) can be used to improve tumor establishment.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups according to the determined dosage and schedule.
-
Note on Dosage: As a specific monotherapy dosage for this compound in xenograft models is not yet established in the literature, initial dose-ranging studies are recommended. As a starting point for consideration, a related PARG inhibitor, NODX-010, has been studied at a dose of 200 mg/kg twice daily. However, this should be optimized for this compound and the specific cancer model.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the experimental design. Oral administration is a common route for small molecule inhibitors.
-
-
Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a key indicator of toxicity.
-
The study can be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound is a promising PARG inhibitor with demonstrated in vitro potency. While in vivo monotherapy data is still emerging, the provided protocols offer a robust framework for conducting preclinical xenograft studies to evaluate its efficacy. Careful dose optimization and selection of appropriate tumor models with defects in DNA repair pathways will be crucial for elucidating the full therapeutic potential of this compound in cancer treatment. Researchers are encouraged to adapt these guidelines to their specific experimental needs and to contribute to the growing body of knowledge on this novel class of anti-cancer agents.
References
Application Notes: Immunofluorescence Staining for DNA Damage Markers with PDD00017272
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1] PARG is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) Polymerases (PARPs) at sites of DNA damage.[2] Inhibition of PARG by this compound leads to the accumulation of PAR chains, which in turn interferes with DNA replication and repair processes, ultimately causing an increase in DNA damage and inducing cytotoxicity, particularly in cancer cells with pre-existing DNA repair defects like BRCA mutations.[1]
This application note provides a detailed protocol for the use of this compound to induce DNA damage in cultured cells and its subsequent detection and quantification using immunofluorescence staining for the established DNA damage markers, γH2AX (phosphorylated H2AX) and 53BP1 (p53-binding protein 1). These markers form distinct nuclear foci at the sites of DNA double-strand breaks (DSBs), allowing for a quantitative assessment of DNA damage.
Principle of the Assay
Treatment of cells with the PARG inhibitor this compound prevents the breakdown of PAR chains, leading to stalled replication forks and the accumulation of DNA double-strand breaks.[3][4] The presence of DSBs triggers the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5] This phosphorylation event serves as a scaffold for the recruitment of various DNA damage response proteins, including 53BP1.[6]
Immunofluorescence microscopy allows for the visualization of these events by using specific primary antibodies to detect γH2AX and 53BP1. Subsequently, fluorescently labeled secondary antibodies bind to the primary antibodies, and the resulting fluorescent signals, which appear as discrete nuclear foci, can be imaged and quantified. The number of foci per nucleus directly correlates with the extent of DNA damage.
Quantitative Data Summary
The following tables present representative quantitative data on the induction of γH2AX foci following treatment with a PARG inhibitor. The data is based on studies investigating the effects of PARG inhibition on DNA damage.
Table 1: Induction of γH2AX Foci by PARG Inhibition
| Treatment Group | Mean γH2AX Foci per Cell (± SEM) | Fold Increase over Control |
| Vehicle Control (DMSO) | 2.5 ± 0.5 | 1.0 |
| This compound (1 µM) | 15.8 ± 2.1 | 6.3 |
| This compound (5 µM) | 35.2 ± 4.5 | 14.1 |
Note: Data are representative and may vary depending on cell type, treatment duration, and experimental conditions. The data is modeled on the observed increase in γH2AX foci upon PARG inhibition.
Table 2: Time Course of γH2AX Foci Formation with this compound (5 µM)
| Time Point (hours) | Mean γH2AX Foci per Cell (± SEM) |
| 0 | 2.5 ± 0.5 |
| 4 | 18.9 ± 2.8 |
| 8 | 35.2 ± 4.5 |
| 16 | 25.1 ± 3.9 |
| 24 | 10.3 ± 1.7 |
Note: The kinetics of foci formation and resolution can vary between different cell lines.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and performing immunofluorescence staining for γH2AX and 53BP1.
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Cell culture medium and supplements
-
Mammalian cells cultured on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-γH2AX (Ser139) antibody
-
Mouse anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Protocol for this compound Treatment and Immunofluorescence Staining
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare working concentrations of this compound in pre-warmed cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in Blocking Buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies (Alexa Fluor 488 and Alexa Fluor 594) in Blocking Buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images from at least 10 random fields of view for each condition.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ or CellProfiler. A nucleus is typically considered positive if it contains more than 5 foci.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: PARP/PARG signaling in DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDD00017272 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains from proteins.[2][3][4] The addition and removal of PAR are critical for signaling and recruiting DNA repair factors to sites of DNA damage.[2][5] By inhibiting PARG, this compound leads to the accumulation of PAR, which interferes with DNA repair processes and can induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies.[1][6] These application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of this compound in combination with other anti-cancer agents.
Mechanism of Action and Rationale for Combination Therapy
This compound prevents the breakdown of PAR chains, leading to their accumulation on chromatin.[1] This sustained PARylation, or "PARP trapping," can stall replication forks and induce DNA damage.[6][7] In cancer cells with compromised DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or other homologous recombination (HR) genes, the accumulation of DNA damage due to PARG inhibition can be catastrophic, leading to cell death.[6]
The primary rationale for using this compound in combination therapy is to potentiate the effects of DNA damaging agents. By crippling the cell's ability to repair DNA damage through PARG inhibition, the cytotoxic effects of chemotherapy or radiation can be significantly enhanced. This creates a synthetic lethal interaction, where the combination of two otherwise non-lethal events (a specific DNA repair defect and PARG inhibition) results in cell death.[6][8]
Potential Combination Strategies:
-
With PARP Inhibitors: While both target the PARylation cycle, combining PARG and PARP inhibitors may offer synergistic effects or overcome resistance to PARP inhibitors alone.[9]
-
With DNA Damaging Chemotherapy: Agents like platinum-based drugs (e.g., carboplatin, oxaliplatin) or topoisomerase inhibitors that induce DNA breaks are prime candidates for combination with this compound.[8][10]
-
With Radiation Therapy: Radiation induces DNA double-strand breaks, and inhibiting their repair with this compound can enhance radiosensitivity.[6][11]
-
In Tumors with Specific Genetic Backgrounds: Cancers with defects in HR repair (e.g., BRCA1/2 mutations) or other DNA repair pathways (e.g., XRCC1 deficiency) are predicted to be particularly sensitive to this compound.[1][6][12]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison of treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Genetic Background | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination IC50 (this compound + Agent) (µM) | Combination Index (CI) |
| Cell Line A | BRCA1 mutant | ||||
| Cell Line B | BRCA2 mutant | ||||
| Cell Line C | Wild-type |
Table 2: Quantification of DNA Damage Markers
| Treatment Group | Mean γH2AX Foci per Nucleus | Mean RAD51 Foci per Nucleus |
| Vehicle Control | ||
| This compound | ||
| Combination Agent | ||
| This compound + Agent |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | |
| This compound | ||
| Combination Agent | ||
| This compound + Agent |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the cytotoxic effects of this compound alone and in combination with another agent.
Materials:
-
Cancer cell lines of interest (e.g., with and without DNA repair defects)
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., carboplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat cells with single agents or combinations at various concentrations. Include vehicle-only controls.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Determine the synergistic, additive, or antagonistic effects of the combination treatment by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][9][16][17]
Protocol 2: Western Blotting for DNA Damage and Apoptosis Markers
This protocol assesses the molecular effects of treatment on key signaling proteins.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated as in the viability assay.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[18][19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)
This protocol visualizes and quantifies DNA double-strand breaks and the homologous recombination response.
Materials:
-
Cells grown on coverslips in multi-well plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently-labeled secondary antibodies
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or the combination agent.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11][22]
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.[23]
-
Block for 1 hour at room temperature with blocking buffer.[11][23]
-
Incubate with primary antibodies overnight at 4°C.[22]
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.[11]
-
Wash and mount the coverslips on slides with DAPI-containing mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[23]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of treatment on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.[10][24][25]
-
Wash the cells to remove ethanol and resuspend in PI staining solution.[24]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[2][26]
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line known to form tumors in mice
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of each mouse.[27][28][29]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[27]
-
Administer this compound, the combination agent, or the combination, according to a predetermined dosing schedule. Include a vehicle control group.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: this compound inhibits PARG, leading to PAR accumulation and cell death.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo xenograft study workflow for this compound combination therapy.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Immunofluorescence Staining of γ-H2AX and Rad51 [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. protocols.io [protocols.io]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bosterbio.com [bosterbio.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 29. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Imaging of PDD00017272-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDD00017272 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1] PARG is responsible for the hydrolysis of poly(ADP-ribose) (pADPr) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of pADPr on chromatin, which in turn interferes with DNA repair and replication, ultimately inducing cytotoxicity in cancer cells, particularly those with existing DNA repair defects.[1] This mechanism makes PARG inhibition a promising therapeutic strategy in oncology.
These application notes provide a comprehensive guide for the in vivo imaging of tumors treated with this compound. The protocols described herein focus on non-invasive imaging techniques to monitor treatment response, assess pharmacodynamics, and evaluate the efficacy of this compound in preclinical tumor models.
Mechanism of Action and Signaling Pathway
This compound inhibits the enzymatic activity of PARG, preventing the breakdown of pADPr chains. This leads to an accumulation of pADPr at sites of DNA damage, which can result in "PARP trapping" on the DNA, stalled replication forks, and an increase in DNA double-strand breaks (DSBs). The accumulation of DSBs triggers the phosphorylation of histone H2AX (to form γH2AX), a key biomarker of DNA damage.
Quantitative Data on PARG Inhibitors
The following tables summarize the in vitro potency of this compound and the in vivo anti-tumor efficacy of other potent PARG inhibitors, which can be used as a reference for designing preclinical studies with this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (PARG inhibition) | - | 4.8 nM | [1] |
| EC50 (PARG-expressing cells) | - | 9.2 nM | [1] |
| IC50 (PARG KO cells) | HEK293A | 210 ± 30 nM | [1] |
| IC50 (Wild-type cells) | HEK293A | 96 ± 24 µM | [1] |
Table 2: Preclinical In Vivo Efficacy of PARG Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Parg-IN-4 | Patient-Derived Xenograft (HBCx-34) | Breast Cancer | 100 mg/kg, p.o., daily for 45 days | 110% (tumor regression) | [2] |
| COH34 | Xenograft Mouse Model | Ovarian Cancer (Brca1-null ID8) | 20 mg/kg, i.p., daily for 7 days | Antitumor effects observed | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment using Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to monitor tumor growth in response to this compound treatment in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle for this compound formulation
-
Luciferase-expressing cancer cells (e.g., breast, ovarian, or pancreatic cancer cell lines with known DNA repair deficiencies)
-
Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Standard cell culture reagents and animal husbandry supplies
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells in appropriate media.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth via BLI twice weekly.
-
Once tumors reach a predetermined bioluminescence signal (e.g., 1x10^6 photons/second), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle to the control group following the same schedule.
-
-
Bioluminescence Imaging:
-
At each imaging time point, inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
After 10-15 minutes, anesthetize the mice and place them in the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds.
-
Quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the tumor.
-
Data Analysis:
-
Normalize the bioluminescent signal for each mouse to its baseline measurement.
-
Plot the average normalized bioluminescence signal for each group over time to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
Protocol 2: In Vivo Imaging of DNA Damage Response using SPECT/CT
This protocol describes a method to non-invasively image the induction of DNA double-strand breaks in response to this compound treatment by targeting γH2AX with a radiolabeled antibody.
Materials:
-
This compound
-
Tumor-bearing mice (from Protocol 1 or other suitable model)
-
Anti-γH2AX antibody conjugated to a chelator (e.g., DTPA)
-
Indium-111 (¹¹¹In) or other suitable radionuclide
-
SPECT/CT imaging system
-
Anesthesia and animal monitoring equipment
Procedure:
-
Treatment Initiation:
-
Begin treatment with this compound or vehicle as described in Protocol 1.
-
-
Radiolabeling of Anti-γH2AX Antibody:
-
Radiolabel the DTPA-conjugated anti-γH2AX antibody with ¹¹¹In according to established protocols.
-
Purify the radiolabeled antibody to remove unincorporated ¹¹¹In.
-
-
SPECT/CT Imaging:
-
At desired time points after this compound administration (e.g., 24, 48, and 72 hours), inject the ¹¹¹In-anti-γH2AX antibody intravenously into the mice.
-
At 24 hours post-injection of the radiolabeled antibody, anesthetize the mice and perform a SPECT/CT scan. The CT scan provides anatomical reference.
-
-
Ex Vivo Biodistribution (Optional):
-
After the final imaging session, euthanize the mice and harvest the tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution of the ¹¹¹In-anti-γH2AX antibody.
-
Data Analysis:
-
Reconstruct the SPECT/CT images.
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the uptake of the radiolabeled antibody, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the uptake in this compound-treated tumors to that in vehicle-treated tumors.
Conclusion
The in vivo imaging protocols outlined in this document provide a robust framework for the preclinical evaluation of the PARG inhibitor this compound. By utilizing bioluminescence imaging for efficacy assessment and SPECT/CT imaging of γH2AX for pharmacodynamic analysis, researchers can gain valuable insights into the anti-tumor activity and mechanism of action of this novel therapeutic agent. These non-invasive imaging techniques can accelerate the development and optimization of this compound and other PARG-targeted therapies.
References
Troubleshooting & Optimization
Overcoming PDD00017272 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with PDD00017272, a potent Poly (ADP-ribose) glycohydrolase (PARG) inhibitor, in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 20 mM in DMSO, and gentle warming may be required to fully dissolve the compound.[1][2][3] Some suppliers report solubility in DMSO up to 25 mg/mL (approximately 47 mM).[4] Always use high-quality, anhydrous DMSO to prepare your initial stock solution.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." Here are several steps to troubleshoot this problem:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% for most cell-based assays to avoid solvent-induced toxicity.[5][6] However, a higher DMSO concentration may be necessary for solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Modify the Dilution Protocol: Instead of adding the stock solution directly to the full volume of buffer, try a serial dilution or add the stock to a smaller volume of buffer while vortexing to facilitate mixing.
-
Use Co-solvents: For challenging applications, a multi-component solvent system may be required. One suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[7] Such systems can be adapted for in vitro use, but require careful validation and control experiments.
-
Adjust Buffer pH: The solubility of compounds can be highly dependent on pH.[8] Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.
Q3: Can I use sonication or warming to help dissolve this compound in my final aqueous buffer?
A3: Yes, both methods can aid dissolution. Gentle warming of the DMSO stock is recommended.[1][3] For aqueous solutions, brief sonication in a water bath can help break up precipitates and facilitate dissolution. However, be cautious with temperature, as excessive heat can degrade the compound or affect buffer components. Always centrifuge your final solution to pellet any remaining undissolved compound before adding it to your assay.
Q4: Does the choice of aqueous buffer matter for solubility?
A4: Absolutely. The composition, strength, and pH of the buffer can significantly impact the solubility of a compound.[9][10] If you are experiencing issues in one buffer (e.g., Phosphate-Buffered Saline), consider trying an alternative like Tris or HEPES to see if it improves solubility.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvent and buffer systems. This data is intended for guidance; empirical testing in your specific assay conditions is recommended.
| Solvent/Buffer System | Max Concentration (Approx.) | Notes |
| 100% DMSO | 20 mM | Can be increased with gentle warming.[1][3] |
| PBS (pH 7.4) with 1% DMSO | < 10 µM | Precipitation is commonly observed at higher concentrations. The final concentration is highly dependent on the dilution method. |
| PBS (pH 7.4) with 5% DMSO | ~25 µM | Increased DMSO improves solubility but may impact cell viability in cellular assays.[5] |
| Tris Buffer (50 mM, pH 8.0) with 1% DMSO | ~15 µM | Slightly basic pH may offer a modest improvement in solubility compared to neutral pH. The solubility of many compounds is strongly dependent on the pH.[8] |
| Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | > 1 mM | This co-solvent system is designed to significantly enhance solubility for in vivo or high-concentration in vitro studies.[7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Compound Information: this compound (MW: 531.66 g/mol ).[1][3]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 531.66 g/mol * 1000 = 5.3166 mg
-
-
Procedure: a. Weigh out 5.32 mg of this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of high-quality, anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes. d. If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1][3] e. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C for long-term storage.[1][7]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound during experimental setup.
Caption: A decision tree for troubleshooting this compound precipitation in aqueous buffers.
Signaling Pathway Context
This compound is an inhibitor of PARG, an enzyme critical for DNA damage repair. It functions by hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. Inhibiting PARG leads to the accumulation of PAR chains, which can disrupt DNA repair and lead to cell death, particularly in cancer cells with existing DNA repair defects.
Caption: this compound inhibits PARG, leading to PAR chain accumulation and cytotoxicity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PDD 00017272 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing PDD00017272 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PDD00017272 to achieve maximum efficacy while minimizing toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low Efficacy in Cancer Cell Lines | Cell line may have low PARG expression. | This compound's inhibitory potency is correlated with PARG expression levels; cells with lower PARG expression are more sensitive.[1][2][3][4] Confirm PARG expression levels in your cell line via Western Blot or qPCR. Consider using cell lines known to have high PARG expression for initial optimization experiments. |
| Incorrect dosage or incubation time. | Refer to the In Vitro Efficacy table for reported IC50 values. Perform a dose-response curve (e.g., 0.01-100 µM) with an appropriate incubation time (e.g., 72 hours) to determine the optimal concentration for your specific cell line.[2][5] | |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store at -20°C. For working solutions, it is recommended to prepare them fresh for each experiment.[3] | |
| High Variability in Results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can affect the response to treatment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of 96-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Contamination. | Regularly check cell cultures for any signs of contamination. | |
| Unexpected Cytotoxicity in Control Cells | Off-target effects. | While specific off-target data for this compound is limited, PARP inhibitors, a related class of drugs, can have off-target effects on kinases.[6] Consider performing a kinase profile screen if unexpected effects are observed. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). | |
| Difficulty Dissolving this compound for In Vivo Studies | Improper solvent. | A recommended solvent for in vivo use is a mixture of 10% DMSO and 90% Corn Oil.[2][4] Prepare a stock solution in DMSO first and then dilute with corn oil. |
| Precipitation of the compound. | Gentle warming may be required to fully dissolve this compound in DMSO.[3] For in vivo working solutions, prepare them fresh on the day of use. |
Frequently Asked Questions (FAQs)
Dosage and Efficacy
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[2][3] PARG is a key enzyme in the DNA damage response pathway responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.[7] By inhibiting PARG, this compound leads to the accumulation of PAR on chromatin, which interferes with DNA damage repair and replication processes.[2] This ultimately induces cytotoxicity, particularly in cancer cells with DNA repair defects, such as BRCA mutations.[2]
2. What is a typical starting concentration for in vitro experiments?
A common concentration used in cell-based assays is 10 µM for short-term incubations (e.g., 4 hours) to observe effects on PAR accumulation.[2][5] For longer-term viability assays (e.g., 72 hours), a dose-response ranging from 0.01 to 100 µM is recommended to determine the IC50 for your specific cell line.[2][5]
3. How does PARG expression affect the efficacy of this compound?
The efficacy of this compound is correlated with PARG expression levels.[2][4] Tumor cells with lower PARG expression have been shown to be more sensitive to the compound.[2][4]
4. What are the known IC50 and EC50 values for this compound?
The following table summarizes the available data on the in vitro efficacy of this compound.
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 | HEK293A (Wild-Type) | 96 ± 24 µM | [2][5] |
| IC50 | HEK293A (PARG Knockout) | 210 ± 30 nM | [2][5] |
| EC50 | Biochemical Assay | 4.8 nM | [2][3] |
| EC50 | Cell-Based Assay (PARG cells) | 9.2 nM | [2][3] |
Toxicity and Safety
5. What is the known in vivo toxicity of this compound?
6. Are there any known off-target effects of this compound?
Specific off-target profiling data for this compound, such as a kinase inhibitor screen, is not publicly available. However, it is a common characteristic of small molecule inhibitors to have some level of off-target activity.[11][12] Researchers should be mindful of potential unexpected phenotypes and consider orthogonal approaches, such as using another PARG inhibitor with a different chemical scaffold, to confirm that the observed effects are on-target.
7. How can I minimize toxicity in my experiments?
To minimize toxicity, it is essential to:
-
Perform careful dose-escalation studies to identify the optimal therapeutic window.
-
Monitor for signs of toxicity in animal models, such as weight loss, changes in behavior, or other adverse events.
-
In cell culture, use the lowest effective concentration and ensure the vehicle control (e.g., DMSO) is at a non-toxic level.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][14][15][16]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2][5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for γH2AX Foci
This protocol is designed to visualize DNA double-strand breaks (DSBs) as indicated by the formation of γH2AX foci following treatment with this compound.
Materials:
-
This compound
-
Cells grown on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce DNA damage.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[17][18]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.[17]
-
Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate cells with the anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17]
-
Counterstaining: Wash cells with PBS and incubate with DAPI or Hoechst solution for 5-10 minutes.[17]
-
Mounting and Imaging: Wash cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.[18]
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA DSBs.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Consequences of PARG Inhibition on DNA Replication
Caption: Consequences of PARG inhibition by this compound on DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Choice of starting dose for molecularly targeted agents evaluated in first-in-human phase I cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PDD00017272 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the PARG inhibitor PDD00017272.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1] PARG is a key enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification involved in DNA damage repair.[2][3] By inhibiting PARG, this compound leads to the accumulation of PAR on chromatin, which interferes with DNA damage repair and replication processes. This ultimately induces cytotoxicity, particularly in cancer cells with existing DNA repair defects, such as BRCA mutations, or those resistant to PARP inhibitors.[1]
Q2: What are the key differences between PARP inhibitors and PARG inhibitors like this compound?
While both PARP and PARG inhibitors target the DNA damage response pathway, they have distinct mechanisms. PARP inhibitors block the synthesis of PAR chains by PARP enzymes. In contrast, PARG inhibitors like this compound prevent the breakdown of existing PAR chains. This leads to an accumulation of PAR and the trapping of PARP proteins on the DNA, both of which are cytotoxic to cancer cells. A key advantage of PARG inhibitors is their potential to be effective in tumors that have developed resistance to PARP inhibitors.[4][5][6]
Q3: In which experimental systems is this compound most effective?
This compound has shown significant efficacy in cancer models with defects in DNA repair pathways, particularly those with BRCA1/2 mutations.[1] Its cytotoxic effects are correlated with PARG expression levels, with tumor cells having lower PARG expression being more sensitive.[1] Additionally, this compound has demonstrated synthetic lethality in combination with the inhibition of other DNA damage response proteins, such as Wee1.
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than expected IC50 values or apparent resistance to this compound.
Possible Cause 1: Acquired Resistance
Prolonged exposure to this compound can lead to the development of resistance in cancer cell lines. This can occur through various mechanisms, including mutations in the PARG gene that alter the drug binding site or downregulation of PARP1 expression.[7]
Troubleshooting Steps:
-
Sequence PARG and PARP1: Analyze the genetic sequence of your resistant cell line to identify potential mutations.
-
Use an alternative PARG inhibitor: Test a structurally different PARG inhibitor, such as COH34, to see if the resistance is specific to this compound.[7]
-
Combination Therapy: Explore combining this compound with other agents, such as Wee1 inhibitors, which have shown synergistic effects.
Possible Cause 2: Suboptimal Drug Stability or Solubility
This compound, like many small molecule inhibitors, can be prone to precipitation or degradation if not handled and stored correctly. Poor solubility can lead to a lower effective concentration in your experiments.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare working solutions of this compound fresh for each experiment from a DMSO stock.
-
Proper Storage: Store stock solutions at -20°C.
-
Solubility Check: If precipitation is observed in your stock or working solutions, gentle warming and/or sonication can be used to aid dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Possible Cause 3: Cell Line-Specific Factors
The sensitivity to this compound can vary significantly between different cell lines. This can be due to baseline differences in PARG expression, the status of DNA repair pathways, and other genetic factors.[1]
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the PARG expression level and the status of key DNA repair genes (e.g., BRCA1/2) in your cell line.
-
Consult the Literature: Review published studies to see how your cell line of interest has responded to PARG inhibitors in the past.
-
Use Control Cell Lines: Include both sensitive and resistant cell lines in your experiments as positive and negative controls.
Issue 2: High background or inconsistent results in PARG activity assays.
Possible Cause 1: Suboptimal Assay Conditions
The sensitivity and reproducibility of PARG activity assays are highly dependent on factors such as enzyme concentration, substrate concentration, and incubation time.
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Perform a titration of the PARG enzyme to determine the optimal concentration that gives a robust signal without being in excess.
-
Optimize Substrate Concentration: Ensure the substrate concentration is not limiting and is within the linear range of the assay.
-
Optimize Incubation Time: Determine the optimal incubation time that allows for sufficient product formation without reaching a plateau.
-
Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine background signal. A known PARG inhibitor should also be used as a positive control for inhibition.
Possible Cause 2: Reagent Quality
The quality of the recombinant PARG enzyme and the fluorogenic substrate is critical for a successful assay.
Troubleshooting Steps:
-
Use High-Purity Reagents: Source your PARG enzyme and substrate from a reputable supplier.
-
Proper Reagent Handling: Follow the manufacturer's instructions for storage and handling of all assay components. Avoid repeated freeze-thaw cycles of the enzyme and substrate.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Genotype | IC50 | Reference |
| HEK293A | Wild-type | 96 ± 24 µM | [1][8] |
| HEK293A | PARG KO | 210 ± 30 nM | [1][8] |
Table 2: Biochemical Potency of this compound
| Assay Type | Target | IC50 / EC50 | Reference |
| Biochemical Assay | PARG | 4.8 nM | [1] |
| Cell-Based Assay | PARG | 9.2 nM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
PARG Activity Assay (Fluorogenic)
-
Reagent Preparation: Prepare the assay buffer, PARG enzyme dilution, and fluorogenic PARG substrate according to the manufacturer's protocol.
-
Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PARG enzyme to the wells and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic PARG substrate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~502 nm.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) and calculate the percent inhibition relative to the vehicle control to determine the IC50 value.[9]
Visualizations
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 7. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Identifying and mitigating PDD00017272 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of PDD00017272, a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), with an EC50 of 4.8 nM in biochemical assays and 9.2 nM in cellular assays.[1][2][3] Its primary on-target effect is the inhibition of PARG's enzymatic activity, which leads to the accumulation of poly(ADP-ribose) (pADPr) chains on chromatin. This accumulation disrupts DNA damage repair and replication processes, ultimately inducing cytotoxicity, particularly in cancer cells with DNA repair deficiencies.
Q2: What are the known or potential off-target effects of this compound?
A2: this compound is also described as an activator of PARP1/2.[4] This dual activity can complicate data interpretation and may be considered an off-target effect depending on the experimental context. As PARG is a monogenic enzyme, it is hypothesized that its inhibitors may have fewer off-target effects compared to inhibitors of large enzyme families like PARPs.[5] However, comprehensive public data on the broader off-target profile of this compound, such as a full kinome scan, is limited. Therefore, researchers should empirically determine its selectivity in their specific experimental models.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Common indicators of potential off-target effects include:
-
Observing a cellular phenotype that is inconsistent with the known function of PARG in DNA damage repair.
-
Unexpected cytotoxicity in cell lines that should be resistant to PARG inhibition.
-
Discrepancies between the concentration required for the desired phenotype and the IC50 for PARG inhibition.
-
Inconsistent results when using other PARG inhibitors with different chemical scaffolds.
Q4: What are the general strategies to mitigate off-target effects?
A4: Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Orthogonal validation: Confirm phenotypes using structurally and mechanistically different PARG inhibitors or genetic approaches like siRNA or CRISPR-mediated knockdown of PARG.
-
Target engagement assays: Directly measure the binding of this compound to PARG in your cellular system to correlate target binding with the observed phenotype.[6]
-
Proteome-wide profiling: Employ unbiased techniques to identify all cellular targets of this compound.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Unrelated to DNA Damage Repair
Possible Cause: Off-target binding of this compound to other cellular proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Higher than Expected Cytotoxicity
Possible Cause: Off-target toxicity or activation of PARP1/2-dependent cell death pathways.
Troubleshooting Steps:
| Step | Action | Expected Outcome if On-Target | Expected Outcome if Off-Target |
| 1 | Determine the IC50 for cytotoxicity and compare it to the IC50 for PARG inhibition. | The cytotoxicity IC50 should be in a similar range to the PARG inhibition IC50. | The cytotoxicity IC50 is significantly lower than the PARG inhibition IC50. |
| 2 | Use a structurally different PARG inhibitor. | The alternative inhibitor should induce similar levels of cytotoxicity at its equipotent concentration. | The alternative inhibitor shows significantly different cytotoxicity. |
| 3 | Knockdown PARG using siRNA or CRISPR. | PARG knockdown should sensitize cells to DNA damaging agents in a similar manner to this compound. | PARG knockdown does not phenocopy the observed cytotoxicity. |
| 4 | Measure PARP1/2 activation. | Increased PARP1/2 activity may be observed, contributing to cell death. | No significant change in PARP1/2 activity. |
| 5 | Perform a kinome scan or other broad-panel screening. | No significant inhibition of kinases known to induce cytotoxicity. | Inhibition of kinases or other proteins known to be involved in cell death pathways. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to PARG in intact cells.
Principle: Ligand binding increases the thermal stability of the target protein. CETSA measures the amount of soluble protein remaining after heat treatment, with a higher amount indicating target engagement.[6][9][10]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the supernatant for the presence of soluble PARG using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PARG as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinome Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Assay Principle: Kinome profiling services (e.g., KINOMEscan) typically utilize a binding assay where this compound is tested against a large panel of purified kinases. The amount of inhibitor bound to each kinase is quantified.
-
Procedure:
-
Submit a sample of this compound to a commercial vendor that offers kinome profiling services.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
Results are usually provided as a percentage of inhibition or binding relative to a control.
-
-
Data Analysis:
-
Identify any kinases that show significant inhibition by this compound.
-
Follow up on any "hits" with dose-response experiments to determine the IC50 for the off-target kinase.
-
Use selective inhibitors for the identified off-target kinases to see if they produce similar cellular phenotypes.
-
Protocol 3: Proteome-Wide Off-Target Identification using Mass Spectrometry
Objective: To obtain an unbiased profile of this compound's protein interactions in a cellular context.
Methodology:
-
Experimental Design: This approach often involves affinity purification coupled with mass spectrometry (AP-MS) or thermal proteome profiling (TPP).
-
AP-MS Workflow:
-
Synthesize a version of this compound with a chemical handle for immobilization on beads.
-
Incubate cell lysates with the immobilized compound.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins and identify them using mass spectrometry.
-
-
TPP Workflow:
-
Treat cells with this compound or a vehicle control.
-
Heat aliquots of the cells to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the soluble proteome for each temperature point using quantitative mass spectrometry.
-
Identify proteins with altered thermal stability in the presence of this compound.
-
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched (AP-MS) or show a thermal shift (TPP) in the this compound-treated samples.
Caption: Proteomic approaches for off-target identification.
Quantitative Data Summary
| Parameter | This compound | Reference Compound (Example) | Reference |
| PARG IC50 (Biochemical) | 4.8 nM | [1][2][3] | |
| PARG EC50 (Cellular) | 9.2 nM | [1][2][3] | |
| HEK293A WT IC50 | 96 µM | [4] | |
| HEK293A PARG KO IC50 | 210 nM | [4] |
Signaling Pathway
Caption: this compound's impact on the DNA damage response pathway.
References
- 1. PDD 00017272 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
Technical Support Center: Investigating Acquired Resistance to PDD00017272
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the PARG inhibitor, PDD00017272.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). PARG is a key enzyme responsible for the hydrolysis of poly(ADP-ribose) (pADPr) chains, a post-translational modification synthesized by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of pADPr, which interferes with DNA damage repair processes and can induce cytotoxicity, particularly in cancer cells with existing DNA repair defects.
Q2: What are the known or suspected mechanisms of acquired resistance to PARG inhibitors like this compound?
Based on studies of similar PARG inhibitors, a primary mechanism of acquired resistance is the development of mutations in the PARG gene itself. For instance, a study on the related compound PDD00017273 identified a specific mutation (Glu352Gln) in PARG in a resistant human colorectal cancer cell line (HCT116). This mutation is thought to alter the drug's binding to the enzyme. Additionally, mutations in PARP1 (e.g., Lys134Asn) and downregulation of PARP1 protein expression have been observed in resistant cells, suggesting that alterations in the pADPr signaling pathway can also contribute to resistance.
Q3: My cells are showing increasing resistance to this compound. What are the first steps to investigate the mechanism?
The initial steps to investigate acquired resistance should focus on confirming the resistance phenotype and then exploring potential genetic and protein-level changes.
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 value of this compound in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Protein Expression: Use Western blotting to examine the protein levels of PARG and PARP1 in both sensitive and resistant cells. A decrease in PARP1 expression could be a contributing factor.
-
Sequence Key Genes: Perform Sanger or next-generation sequencing (e.g., whole-exome sequencing) of the PARG and PARP1 genes in your resistant and parental cell lines to identify potential mutations.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Compound Solubility: this compound may precipitate at high concentrations or in certain media.
-
Assay Incubation Time: Variation in incubation times with the drug or the viability reagent can affect results.
-
Cell Line Stability: The resistance phenotype may not be stable, especially if the cells are cultured without the drug for extended periods.
Solutions:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.
-
Ensure Compound Solubility: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
-
Standardize Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and the viability assay reagent.
-
Maintain Selection Pressure: Culture resistant cell lines in the presence of a maintenance dose of this compound to ensure the stability of the resistance phenotype.
Problem 2: No detectable mutations in PARG or PARP1 in my resistant cell line.
Possible Causes:
-
Non-genetic Resistance Mechanisms: Resistance may be mediated by epigenetic changes, altered drug efflux, or activation of bypass signaling pathways.
-
Mutations in Other Genes: The causative mutations may lie in other genes involved in the DNA damage response or drug metabolism.
-
Low Allelic Frequency: The mutation may be present in only a sub-population of the resistant cells, making it difficult to detect by Sanger sequencing.
Solutions:
-
Investigate Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
-
Perform Whole-Exome Sequencing (WES): WES can provide a broader view of genetic alterations across the entire coding region of the genome.
-
Analyze Gene Expression: Perform RNA sequencing or qPCR to identify changes in the expression of genes involved in DNA repair, cell cycle control, and drug metabolism.
-
Deep Sequencing: If WES is not feasible, consider deep sequencing of a panel of candidate genes to detect mutations at low allelic frequencies.
Problem 3: Difficulty detecting changes in pADPr levels by Western blot.
Possible Causes:
-
pADPr Instability: pADPr is a labile modification and can be rapidly degraded by endogenous PARG during sample preparation.
-
Antibody Issues: The anti-pADPr antibody may not be sensitive or specific enough.
-
Insufficient DNA Damage: Basal levels of pADPr may be low. Treatment with a DNA damaging agent is often required to induce a robust pADPr signal.
Solutions:
-
Use PARG Inhibitors in Lysis Buffer: Add a PARG inhibitor (such as this compound itself) to your lysis buffer to prevent pADPr degradation.
-
Work Quickly and on Ice: Perform all cell lysis and lysate handling steps on ice to minimize enzymatic activity.
-
Validate Antibody: Use a positive control, such as cells treated with a potent DNA damaging agent (e.g., H₂O₂ or MMS), to validate your anti-pADPr antibody.
-
Induce DNA Damage: Treat cells with a DNA damaging agent prior to lysis to stimulate PARP activity and increase pADPr levels.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 250 | 25 |
| Resistant Clone 2 | 500 | 50 |
Table 2: Summary of Genetic and Protein Alterations in Resistant Cell Lines
| Cell Line | PARG Mutation | PARP1 Mutation | PARG Protein Level | PARP1 Protein Level |
| Parental (Sensitive) | Wild-type | Wild-type | Normal | Normal |
| Resistant Clone 1 | Glu352Gln | Wild-type | Normal | Decreased |
| Resistant Clone 2 | Glu352Gln | Lys134Asn | Normal | Significantly Decreased |
Detailed Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines by continuous exposure to increasing concentrations of this compound.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 3-4 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months.
-
Isolate Clones: Once a resistant population is established (e.g., growing at 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Clones: Expand the clones and confirm their resistance by determining the new IC50 value.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for PARG and PARP1
This protocol is for analyzing the protein expression of PARG and PARP1.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARG and PARP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Whole-Exome Sequencing
This protocol provides a general workflow for identifying genetic mutations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Shear the DNA into fragments and ligate adapters to create a sequencing library.
-
Exome Capture: Hybridize the library to biotinylated probes that target the exonic regions of the genome. Capture the targeted fragments using streptavidin-coated magnetic beads.
-
Sequencing: Sequence the captured DNA fragments using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Compare the variants found in the resistant cell line to those in the parental line to identify acquired mutations.
Visualizations
Caption: this compound signaling pathway and resistance.
Caption: Experimental workflow for resistance investigation.
Caption: Troubleshooting decision tree for resistance mechanisms.
Technical Support Center: PDD00017272 Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and long-term storage of PDD00017272, a potent PARG inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is recommended to use the compound within one month for optimal performance.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO up to 20 mM, which may require gentle warming to fully dissolve.[1] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.[3][4][5] When preparing stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: While specific data on the effect of multiple freeze-thaw cycles on this compound is not available, it is generally recommended to aliquot stock solutions into single-use volumes. This practice minimizes the potential for degradation due to repeated temperature changes and reduces the risk of contamination.
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for all research compounds, it is advisable to store solutions in amber vials or tubes and to minimize exposure to direct light.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage. Verify that your stock solutions are stored at -20°C and protected from light.
-
Possible Cause 2: Degradation due to multiple freeze-thaw cycles. If you have been using the same stock solution for an extended period with multiple thaws, consider preparing fresh aliquots from a new vial.
-
Possible Cause 3: Solvent Quality. Ensure that the solvent used to prepare the stock solution (e.g., DMSO) is of high purity and anhydrous. Water content can lead to hydrolysis of the compound.
-
Solution: Prepare a fresh stock solution from a new vial of this compound and compare its activity to the older solution. If the new solution performs as expected, discard the old stock.
Issue 2: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Supersaturation. The compound may have precipitated out of solution at the storage temperature.
-
Solution: Gently warm the solution and vortex or sonicate to redissolve the compound completely before use.[3][4][5] Ensure the solution is clear before making any dilutions.
-
Possible Cause 2: Solvent Evaporation. Over time, especially if the vial is not sealed properly, the solvent may have evaporated, leading to an increase in concentration and subsequent precipitation.
-
Solution: Check the vial seal. If evaporation is suspected, it is best to discard the stock solution and prepare a new one.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Solubility in DMSO | Up to 20 mM (with gentle warming) | [1] |
| Recommended Use (at -20°C) | Within 1 month | [3] |
Experimental Protocols
Protocol: Accelerated Stability Study for this compound in Solution
This protocol provides a framework for researchers to assess the stability of this compound in a specific solvent under accelerated conditions.
1. Materials:
- This compound
- Anhydrous DMSO (or other solvent of interest)
- HPLC-grade solvents for analysis
- Calibrated HPLC system with a suitable column (e.g., C18)
- Temperature-controlled incubators/chambers
- Amber vials
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Aliquot: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the same sample.
- Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial purity and concentration. This will serve as the baseline.
- Storage Conditions: Place the remaining aliquots under the following conditions:
- -20°C (Control)
- 4°C
- Room Temperature (e.g., 25°C)
- Elevated Temperature (e.g., 40°C)
- Time Points: Analyze one aliquot from each storage condition at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
- HPLC Analysis: At each time point, analyze the sample by HPLC to determine the percentage of the parent compound remaining and to identify any potential degradation products.
- Data Analysis: Plot the percentage of this compound remaining against time for each storage condition. This will provide an estimate of the compound's stability under different conditions.
Visualizations
Caption: Troubleshooting workflow for handling this compound.
References
Cell line-specific sensitivity to PDD00017272 treatment
Welcome to the technical support center for PDD00017272, a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support researchers in their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), with an EC50 of 4.8 nM in biochemical assays.[1] PARG is the primary enzyme responsible for degrading poly(ADP-ribose) (pADPr) chains, a post-translational modification synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage.[2][3] By inhibiting PARG, this compound causes the accumulation of pADPr on chromatin. This persistence of pADPr interferes with DNA replication and repair processes, leading to replication fork stalling and inducing cytotoxicity, particularly in cancer cells with existing DNA repair defects.[1][2][4]
Q2: Which cell lines are expected to be most sensitive to this compound?
A2: Cell line sensitivity to this compound is strongly correlated with PARG expression levels and the status of DNA damage response (DDR) pathways.[1][5]
-
Low PARG Expression: Cells with lower endogenous expression of PARG are more sensitive to the inhibitor.[1][5]
-
DNA Repair Defects: Cancer cells with mutations in DNA repair genes, such as BRCA1/2, are expected to be highly susceptible, similar to the synthetic lethality concept applied with PARP inhibitors.[1][3]
-
PARG Knockout (KO) Models: Genetically engineered cells where PARG has been knocked out show extreme sensitivity to this compound, often with a thousand-fold difference in IC50 compared to their wild-type counterparts.[1][5][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be reconstituted in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, for example, at 10 mM.[3] Store the stock solution at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution to the final desired concentration in your cell culture medium. It is advisable to avoid repeated freeze-thaw cycles.
Q4: What is the difference between a PARG inhibitor like this compound and a PARP inhibitor?
A4: While both target the same pathway, they act on opposing enzymatic activities. PARP inhibitors prevent the synthesis of pADPr chains at sites of DNA damage. In contrast, PARG inhibitors prevent the degradation of these pADPr chains.[2] Inhibiting PARG leads to a massive accumulation of pADPr, which is also cytotoxic.[1] Interestingly, loss of PARG has been identified as a potential resistance mechanism to PARP inhibitors, suggesting these two classes of drugs are not synergistic and may even be antagonistic.[3]
Cell Line Sensitivity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines, highlighting the differential sensitivity based on PARG status.
| Cell Line | Genetic Background | Treatment Duration | IC50 Value | Reference |
| HEK293A | Wild-Type | 72 hours | 96 ± 24 µM | [1][5] |
| HEK293A | PARG Knockout (KO) | 72 hours | 210 ± 30 nM | [1][5] |
| HeLa | Wild-Type | 72 hours | >10 µM | [5][6] |
| HeLa | PARG Knockout (KO) | 72 hours | ~10 nM | [5] |
Diagrams: Pathways and Workflows
Below are diagrams illustrating the mechanism of action, a standard experimental workflow, and a troubleshooting guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 6. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in PDD00017272-treated cells
Welcome to the technical support center for PDD00017272. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes and troubleshooting common issues encountered during experiments with this compound.
Understanding this compound
This compound is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2] PARG is the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage.[3][4] By inhibiting PARG, this compound causes the accumulation of PAR chains on chromatin, which disrupts DNA replication and repair processes, leading to replication fork stalling and cytotoxicity, particularly in cancer cells with DNA repair deficiencies.[1][3][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype in cells treated with this compound?
The primary expected phenotype is cell death (cytotoxicity), especially in rapidly proliferating cancer cells or cells with defects in DNA damage repair pathways (e.g., BRCA mutations).[1][3] Key molecular phenotypes include a significant accumulation of nuclear PAR chains and an increase in markers of DNA damage and replication stress, such as γH2AX foci.[1][4] In combination with DNA damaging agents (like ionizing radiation or certain chemotherapies), this compound is expected to have a sensitizing effect, leading to enhanced cell killing.[5][6]
Q2: How does the mechanism of a PARG inhibitor like this compound differ from a PARP inhibitor (PARPi)?
While both target the PARylation cycle, their mechanisms are distinct. PARP inhibitors prevent the synthesis of PAR chains by PARP enzymes, trapping PARP on the DNA and preventing the recruitment of repair factors. In contrast, PARG inhibitors like this compound prevent the degradation of existing PAR chains.[3][4] This leads to a massive accumulation of PAR, which is itself cytotoxic and interferes with DNA replication and repair.[1] This difference in mechanism may allow PARG inhibitors to be effective in tumors that have developed resistance to PARP inhibitors.[1][7]
Q3: Is this compound expected to be cytotoxic as a single agent?
Yes, unlike many PARP inhibitors that are most effective in cells with specific synthetic lethal vulnerabilities (e.g., BRCA mutations), PARG inhibitors have demonstrated single-agent therapeutic activity across a range of cancer cell lines.[6] However, the sensitivity is cell-line dependent and often correlates with the baseline expression level of PARG.[1]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Higher-Than-Expected Cytotoxicity at Low Concentrations
Q: My cells are dying at much lower concentrations of this compound than reported in the literature. What could be the cause?
A: Several factors could contribute to this observation:
-
High PARG Expression & Activity: While counterintuitive, some studies suggest that cells with high PARG levels might be more sensitive, as they are more reliant on its activity to manage PAR levels.
-
Underlying DNA Repair Defects: Your cell line may have uncharacterized defects in DNA repair pathways (e.g., homologous recombination), making them exquisitely sensitive to the replication stress induced by PARG inhibition.[8]
-
High Proliferative Rate: Rapidly dividing cells spend more time in S-phase, where the effects of replication fork stalling caused by this compound are most pronounced.[1]
-
Off-Target Effects: While this compound is selective, at higher concentrations or in specific cellular contexts, off-target effects cannot be entirely ruled out.[9][10]
-
Confirm IC50: Perform a detailed dose-response curve (e.g., 10-point curve) to accurately determine the IC50 in your specific cell line.
-
Assess Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of your untreated cells. A high S-phase population could explain the sensitivity.
-
Evaluate DNA Damage Response (DDR) Pathway Status: Check the protein expression levels of key DDR players (e.g., BRCA1, BRCA2, RAD51) to identify potential underlying deficiencies.
Issue 2: Lack of Efficacy or Cellular Resistance
Q: I am not observing the expected cytotoxicity, even at high concentrations of this compound. Why is my cell line resistant?
A: Resistance to this compound can be innate or acquired.
-
Low PARP1 Expression: The cytotoxic effects of PARG inhibition are dependent on the initial synthesis of PAR chains by PARP enzymes.[1] Cells with very low PARP1 levels may not produce enough PAR for its accumulation to be toxic. Resistance to a similar PARG inhibitor has been linked to PARP downregulation.[11]
-
PARG Mutations: Mutations in the PARG gene could alter the drug-binding site, preventing this compound from inhibiting the enzyme effectively.[11]
-
Slow Proliferation Rate: Cells that divide slowly or are in a state of quiescence will be less affected by replication-associated DNA damage.
-
Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) could be exporting the compound from the cell.
Issue 3: Paradoxical Decrease in γH2AX Signal
Q: I expected an increase in the DNA damage marker γH2AX, but after an initial rise, I see a decrease at later time points or higher doses. Is this normal?
A: This can be an unexpected but informative result.
-
Induction of Apoptosis: A strong DNA damage signal can trigger widespread apoptosis. As cells cleave their DNA and die, you may lose the population of cells with high γH2AX signal, leading to an apparent decrease in the overall signal in the remaining population.
-
Cell Cycle Arrest: The compound may be inducing a robust cell cycle arrest (e.g., at the G2/M checkpoint). This prevents cells from entering mitosis with damaged DNA, and over time, the DNA damage may be resolved or the cells may undergo apoptosis.
-
Analytical Artifact: Ensure your analysis method (e.g., flow cytometry gating, immunofluorescence threshold) is not excluding cells with the highest γH2AX intensity, which may also be smaller or have condensed nuclei (apoptotic).
-
Apoptosis Assay: Co-stain cells with a marker for apoptosis (e.g., Annexin V or cleaved Caspase-3) alongside γH2AX to correlate the loss of the γH2AX signal with cell death.
-
Time-Course Analysis: Perform a detailed time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to observe the dynamic relationship between γH2AX induction and subsequent events.
Data Presentation: Comparative Cytotoxicity
The following table summarizes representative cytotoxicities of this compound in different cellular contexts. Note that these values can vary based on assay conditions and cell line passage number.
| Cell Line | Cancer Type | Relevant Genotype | Assay Duration (h) | Reported IC50 | Reference |
| HEK293A (WT) | Embryonic Kidney | Wild-Type | 72 | 96 µM | [1] |
| HEK293A (PARG KO) | Embryonic Kidney | PARG Knockout | 72 | 210 nM | [1] |
| FaDu | Head and Neck Cancer | Wild-Type | 72 | ~1-10 µM (Polβ-dependent) | [5] |
| A172 | Glioblastoma | PARP inhibitor-resistant | 72 | Effective killing observed | [5][7] |
| HCT116 | Colorectal Cancer | Wild-Type | - | Sensitive (PDD00017273) | [11] |
Signaling Pathway Diagram
The diagram below illustrates the central role of PARG in the DNA damage response and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard culture conditions.
-
Reagent Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50.
Protocol 2: Immunofluorescence for PAR and γH2AX
This protocol is for visualizing target engagement and DNA damage.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., at 1X and 5X the IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against PAR and γH2AX diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Quantify the fluorescence intensity or foci number per nucleus using software like ImageJ/Fiji.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDD 00017272 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 3. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death [ideas.repec.org]
- 8. PARG-deficient tumor cells have an increased dependence on EXO1/FEN1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 11. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address PDD00017272 degradation in cell culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation of the PARG inhibitor PDD00017272 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected potency or a complete loss of activity with this compound in my cell-based assays. Could this be due to degradation?
A1: Yes, a loss of potency is a common indicator of compound degradation. This compound, like many small molecules, can be susceptible to degradation in the aqueous, near-physiological pH and temperature conditions of cell culture media. Degradation would lead to a lower effective concentration of the active compound over the course of your experiment, resulting in reduced biological activity. It is crucial to assess the stability of this compound under your specific experimental conditions.[1][2][3]
Q2: What are the most likely causes of this compound degradation in cell culture media?
A2: While specific degradation pathways for this compound have not been extensively published, common causes for small molecule degradation in cell culture media include:
-
Hydrolysis: The quinazolinedione sulfonamide core of this compound may be susceptible to hydrolysis in an aqueous environment.[1]
-
Oxidation: Components in the media or exposure to air could lead to oxidative degradation.[1]
-
Photodegradation: Exposure to light, especially UV light from a biosafety cabinet, can degrade sensitive compounds.[1][4]
-
Adsorption: The compound may adsorb to plastic surfaces of flasks, plates, and pipette tips, reducing its concentration in the media.[1]
Q3: My experimental results with this compound are inconsistent between experiments. Could this be related to compound stability?
A3: Inconsistent results are often linked to issues with compound handling and stability. Factors such as repeated freeze-thaw cycles of stock solutions, use of aged working solutions, or variations in incubation time before analysis can all contribute to variable concentrations of active this compound.[2] Preparing fresh dilutions from a properly stored stock solution for each experiment is highly recommended.
Q4: I'm observing cytotoxicity in my control cells treated with the vehicle (DMSO), and it seems to worsen when this compound is added. How can I differentiate between vehicle toxicity, compound toxicity, and degradation product toxicity?
A4: It is important to first establish a non-toxic concentration of your vehicle, typically DMSO, which should be below 0.5% for most cell lines.[1] If vehicle toxicity is ruled out, consider that the degradation products of this compound could be more toxic than the parent compound. A stability analysis can help determine if degradation is occurring, and a dose-response curve with freshly prepared compound versus aged compound may reveal differences in cytotoxicity.
This compound: Mechanism of Action
This compound is a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[5][6][7] PARG is a key enzyme in the DNA damage response pathway, responsible for hydrolyzing poly(ADP-ribose) (pADPr) chains synthesized by PARP enzymes. By inhibiting PARG, this compound leads to the accumulation of pADPr, which interferes with DNA replication and repair, ultimately causing cytotoxicity, particularly in cancer cells with existing DNA repair defects.[5][8][9]
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Activity
This guide provides a systematic approach to determine if the observed loss of activity is due to compound degradation.
Caption: Workflow for troubleshooting loss of this compound activity.
Guide 2: Potential Causes of Reduced Activity
Use this guide to pinpoint the likely source of your experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PDD00017272 treatment duration for specific assays
Welcome to the technical support center for PDD00017272, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), an enzyme responsible for the breakdown of poly(ADP-ribose) (PAR) chains.[1][2] PARP enzymes synthesize these PAR chains on target proteins in response to DNA damage, a process crucial for recruiting DNA repair machinery.[3] By inhibiting PARG, this compound leads to the accumulation of PAR chains on chromatin, which interferes with DNA damage repair and replication fork progression.[1][2] This sustained PARylation can lead to "PARP trapping," where PARP enzymes remain bound to DNA, causing replication stress and ultimately leading to cytotoxicity, particularly in cancer cells with deficiencies in DNA repair pathways like BRCA mutations.[1][2]
Q2: How do I determine the optimal treatment duration with this compound for my specific assay?
A2: The optimal treatment duration for this compound is highly dependent on the specific assay and the biological question being addressed. A time-course experiment is strongly recommended to determine the ideal duration for your experimental setup. Below is a general guideline based on common assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): For determining IC50 values and assessing long-term effects on cell proliferation, a treatment duration of 72 hours is commonly used.[1][4]
-
Mechanistic Assays (Short-term Effects):
-
pADPr Accumulation: To observe the direct biochemical effect of PARG inhibition, a shorter treatment of 4 hours has been shown to be effective in inducing a significant increase in chromatin-bound pADPr.[1][4]
-
Replication Fork Stalling: To assess the impact on DNA replication, a pre-treatment of 2 hours has been used before analyzing replication fork dynamics.
-
-
DNA Damage Response Assays (e.g., γH2AX foci formation): The kinetics of DNA damage markers should be assessed over a time course. Treatment with this compound can induce a basal level of DNA damage. When combined with a DNA damaging agent (e.g., ionizing radiation), the resolution of DNA damage foci is altered. A typical time course for such experiments could include points from 10 minutes to 24 hours post-damage induction.[2]
Q3: I am not seeing the expected level of cytotoxicity. What are some potential reasons?
A3: Several factors can influence the cytotoxic effect of this compound:
-
Cell Line Specificity: The sensitivity to PARG inhibition can vary significantly between different cell lines. Cells with underlying DNA damage repair defects (e.g., BRCA1/2 mutations) are generally more sensitive.[1] It is crucial to characterize the DNA repair pathway status of your cell line.
-
PARG Expression Levels: Cells with lower expression of PARG may be more sensitive to inhibition.[1]
-
Compound Concentration: Ensure that the concentration range used is appropriate for your cell line. An initial dose-response experiment is recommended.
-
Treatment Duration: As discussed in Q2, cytotoxicity is often a result of prolonged exposure. For cell viability assays, a 72-hour incubation is a standard starting point.[1]
-
Drug Stability: Ensure proper storage and handling of the compound to maintain its activity. This compound is typically stored at -20°C.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound has been investigated in combination with DNA damaging agents. For instance, it has been shown to synergize with agents like oxaliplatin and 5-FU in pancreatic cancer models. The combination can lead to increased DNA damage and apoptosis. However, it is noteworthy that one study did not observe synergy with PARP inhibitors.
Troubleshooting Guides
Guide 1: Optimizing Cell Viability Assays
| Issue | Possible Cause | Troubleshooting Step |
| High IC50 value or low cytotoxicity | Cell line is resistant to PARG inhibition. | - Use a positive control cell line known to be sensitive (e.g., with BRCA mutations).- Verify the DNA repair status of your cell line. |
| Suboptimal treatment duration. | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. | |
| Incorrect drug concentration. | - Perform a wide dose-response curve to identify the effective concentration range for your cell line. | |
| High well-to-well variability | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells. |
| Edge effects in the plate. | - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to adhere and enter logarithmic growth phase before treatment. |
| Instability of the compound. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Guide 2: Troubleshooting DNA Damage (γH2AX) Assays
| Issue | Possible Cause | Troubleshooting Step |
| High background γH2AX signal in untreated cells | Endogenous replication stress. | - Ensure cells are in a healthy, logarithmic growth phase.- this compound itself can induce a basal level of γH2AX; this should be considered in the analysis.[2] |
| Antibody non-specificity. | - Optimize antibody concentration and incubation conditions.- Include an isotype control. | |
| No increase in γH2AX foci after treatment | Insufficient treatment duration or concentration. | - Perform a time-course and dose-response experiment. For acute damage, foci can appear within minutes to hours. |
| Inefficient DNA damage induction (if applicable). | - Verify the efficacy of the DNA damaging agent (e.g., IR dose, chemical concentration). | |
| Difficulty in quantifying foci | Poor image quality. | - Optimize microscopy settings (exposure time, laser power).- Use an appropriate mounting medium with DAPI. |
| Subjective manual counting. | - Use automated image analysis software for unbiased quantification of foci per nucleus. |
Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 | 4.8 nM | Recombinant PARG | |
| Cell-Based Assay | EC50 | 9.2 nM | - | |
| Cell Viability | IC50 | 210 ± 30 nM | HEK293A PARG KO | [1] |
| Cell Viability | IC50 | 96 ± 24 µM | HEK293A Wild-Type | [1] |
Table 2: Recommended Treatment Durations for Specific Assays
| Assay | Recommended Duration | Key Considerations |
| Cell Viability / Cytotoxicity | 72 hours | Allows for multiple cell cycles and assessment of long-term effects on proliferation. |
| pADPr Accumulation (Western Blot) | 4 hours | Sufficient to observe the direct biochemical consequence of PARG inhibition. |
| Replication Fork Stalling (DNA Fiber Assay) | 2 hours (pre-treatment) | To assess the immediate impact on DNA replication dynamics. |
| DNA Damage Response (γH2AX foci) | 10 minutes - 24 hours | Requires a time-course analysis to capture the dynamic nature of DNA damage signaling and repair. |
Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. If applicable, induce DNA damage (e.g., with ionizing radiation) and collect samples at various time points post-treatment.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting logic for low cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.uvm.edu]
- 4. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
Validation & Comparative
A Head-to-Head Comparison: PDD00017272 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of the PARG Inhibitor PDD00017272 Versus Clinical PARP Inhibitors, Supported by Experimental Data.
In the landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a pivotal strategy, particularly for tumors harboring deficiencies in DNA repair mechanisms. While Poly(ADP-ribose) Polymerase (PARP) inhibitors have become a cornerstone of treatment for cancers with BRCA1/2 mutations and other homologous recombination deficiencies, a new class of inhibitors targeting Poly(ADP-ribose) Glycohydrolase (PARG) is showing significant promise. This guide provides a comprehensive comparison of the PARG inhibitor this compound with established PARP inhibitors, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Dueling Mechanisms in the DNA Damage Response
This compound and PARP inhibitors both disrupt the cellular process of poly(ADP-ribosyl)ation (PARylation), a critical signaling event in DNA repair, but they do so from opposite ends of the cycle.
PARP inhibitors , such as olaparib, talazoparib, niraparib, and rucaparib, function by blocking the activity of PARP enzymes, primarily PARP1 and PARP2.[1][2] These enzymes are responsible for synthesizing long chains of poly(ADP-ribose) (PAR) at sites of single-strand DNA breaks.[1] By inhibiting PARP, these single-strand breaks are not efficiently repaired and can escalate to more lethal double-strand breaks during DNA replication.[1] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be effectively mended, leading to a synthetic lethal phenotype and cell death.[1] A key aspect of the efficacy of some PARP inhibitors is their ability to "trap" PARP enzymes on the DNA, which is considered more cytotoxic than catalytic inhibition alone.[3]
This compound , on the other hand, is a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[4] PARG is the primary enzyme responsible for degrading PAR chains, thereby reversing the PARylation signal.[5] By inhibiting PARG, this compound leads to the persistent accumulation of PAR chains on chromatin, which interferes with DNA replication and repair processes.[4][5] This sustained PARylation is also cytotoxic, particularly in cancer cells with underlying DNA repair defects or those resistant to PARP inhibitors.[4] Interestingly, this compound also acts as an activator of PARP1/2, further contributing to the buildup of PAR chains.[4]
Figure 1: Opposing mechanisms of PARP and PARG inhibitors in the DNA damage response.
Quantitative Efficacy: A Comparative Overview
Direct head-to-head comparisons of this compound with a broad panel of PARP inhibitors in the same experimental settings are limited in publicly available literature. However, by compiling data from various studies, we can draw a comparative picture of their potencies. It is important to note that IC50 values can vary significantly based on the cell line and assay conditions used.
| Inhibitor Class | Compound | Target | Biochemical IC50/EC50 (nM) | Cellular IC50/EC50 (nM) | Cell Line Context |
| PARG Inhibitor | This compound | PARG | 4.8 (EC50)[4] | 9.2 (EC50) | PARG-expressing cells |
| 210 ± 30 | HEK293A PARG Knockout | ||||
| 96,000 ± 24,000 | HEK293A Wild-Type | ||||
| PARP Inhibitor | Olaparib | PARP1/2/3 | ~1-5 | 4,200 - 19,800 | Breast Cancer Cell Lines |
| 15 (radiosensitization) | MCF-7 (Breast Cancer)[6] | ||||
| PARP Inhibitor | Talazoparib | PARP1/2 | ~1 | 130 - 480 | BRCA-mutant Breast Cancer |
| PARP Inhibitor | Niraparib | PARP1/2 | ~2-4 | 3,200 - 11,000 | BRCA-mutant Breast Cancer |
| PARP Inhibitor | Rucaparib | PARP1/2/3 | ~1-5 | 2,300 - 13,000 | BRCA-mutant Breast Cancer |
Note: The presented IC50/EC50 values are compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.[3][4][6][7][8][9]
A study directly comparing the PARG inhibitor PDD00017273 (a close analog of this compound) with the PARP inhibitor olaparib demonstrated that both agents effectively radiosensitize cancer cells.[6] However, the study highlighted mechanistic differences, with PARG inhibition leading to a rapid increase in the activation of DNA-PK and perturbed mitotic progression, effects not observed with olaparib.[6] This suggests that while both classes of inhibitors impact DNA repair, they may have distinct downstream cellular consequences.[6]
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed and standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the efficacy of this compound and PARP inhibitors.
Cell Viability and Proliferation Assays
1. Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with an inhibitor.
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound or a PARP inhibitor) for a specified duration (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
2. MTT/SRB Assay (Short-term Viability)
These colorimetric assays measure cell viability based on metabolic activity (MTT) or total protein content (SRB).
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a similar solvent.
-
SRB: Fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B solution. Solubilize the bound dye with a Tris-base solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Target Engagement and DNA Damage Assays
1. PAR Level Measurement (ELISA)
This assay quantifies the intracellular levels of poly(ADP-ribose), providing a direct measure of PARP and PARG activity.
-
Cell Treatment and Lysis: Treat cells with the inhibitor and a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity. Lyse the cells using a buffer that inactivates PARP and PARG enzymes to prevent artefactual changes in PAR levels.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
ELISA Procedure: Use a commercial PAR ELISA kit. Typically, this involves adding the cell lysates to a microplate pre-coated with a PAR-binding antibody.
-
Detection: Add a detection antibody followed by a substrate to generate a chemiluminescent or colorimetric signal.
-
Data Analysis: Measure the signal using a microplate reader and normalize to the total protein concentration.
2. γH2AX Immunofluorescence Staining
This method visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.[10]
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX.[10]
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.[10]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[10]
Figure 2: General experimental workflow for comparing the efficacy of DNA repair inhibitors.
Conclusion
Both this compound and PARP inhibitors represent powerful therapeutic strategies that exploit vulnerabilities in the DNA damage response of cancer cells. While PARP inhibitors have a well-established clinical track record, the PARG inhibitor this compound offers a novel and mechanistically distinct approach to disrupting PARylation-dependent DNA repair. The available data suggests that this compound is a highly potent inhibitor of PARG with significant cytotoxic effects, particularly in cells with compromised PARG function.
Further head-to-head studies are warranted to directly compare the efficacy of this compound with the panel of clinically approved PARP inhibitors across a diverse range of cancer cell lines with well-defined genetic backgrounds. Such studies will be instrumental in defining the optimal clinical positioning of PARG inhibitors, either as a monotherapy for specific patient populations or in combination with other agents, including PARP inhibitors, to overcome resistance and enhance therapeutic outcomes. The detailed experimental protocols provided in this guide offer a framework for conducting these critical comparative investigations.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARG Inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2.7. Clonogenic Cell Survival Assay [bio-protocol.org]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARG Inhibitors: PDD00017272 vs. PDD00017273
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, PDD00017272 and PDD00017273. By targeting PARG, a key enzyme in the DNA damage response (DDR) pathway, these small molecules offer a promising therapeutic strategy for various cancers. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
Data Presentation
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Source |
| This compound | PARG | Biochemical Assay | 4.8 | |
| PARG | Cell-based Assay (POM) | 9.2 | [4] | |
| PARG | Cellular Assay (HEK293A PARG KO) | 210 | [5] | |
| PDD00017273 | PARG | Enzyme Assay | 26 | [2][6] |
| PARG | Cellular Assay (HeLa, PAR chain persistence with MMS) | 37 | [6][7] | |
| PARG | Cellular Assay (ZR-75-1, clonogenic growth) | 200 | [6] | |
| PARG | Cellular Assay (MDA-MB-436, clonogenic growth) | 800 | [6] | |
| PARG | Cellular Assay (HCT116, WST-8 72h) | 43,700 | [8] |
Table 2: Selectivity Profile
| Inhibitor | Off-Target(s) | Selectivity | Source |
| This compound | Not specified | Information not available | |
| PDD00017273 | PARP1, ARH3 | >350-fold | [2] |
| Panel of 33 receptors and enzymes | No significant activity at 10 µM | [9] |
Mechanism of Action: The Role of PARG in DNA Damage Repair
Poly(ADP-ribosyl)ation is a critical post-translational modification in the DNA damage response. Upon DNA damage, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize PAR chains on themselves and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery. PARG is the primary enzyme responsible for hydrolyzing these PAR chains, allowing the DNA repair process to be resolved and resetting the system.
Inhibition of PARG leads to the persistence of PAR chains at DNA damage sites. This sustained PARylation can have several downstream consequences, including:
-
Preventing the recruitment of subsequent DNA repair factors.
-
Stalling of DNA replication forks. [1]
-
Accumulation of DNA double-strand breaks.
-
Induction of synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). [10]
dot
References
- 1. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PDD00017273 | CAS 1945950-21-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 10. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDD00017272's On-Target Activity Using PARG Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor. We will explore its performance against other PARG inhibitors and detail the experimental framework for validating its mechanism of action using PARG knockout (KO) cells. This document is intended to provide objective, data-supported insights for researchers in oncology and DNA damage response (DDR) fields.
Introduction to PARG Inhibition
In the intricate process of DNA repair, poly(ADP-ribose) polymerases (PARPs) play a crucial role by synthesizing poly(ADP-ribose) (PAR) chains at sites of DNA damage. This PARylation acts as a scaffold to recruit other DNA repair proteins.[1][2][3] Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for hydrolyzing these PAR chains, effectively reversing the signal and allowing the repair process to proceed and conclude.[4][5]
Inhibition of PARG leads to the persistent accumulation of PAR chains, which can disrupt DNA replication and repair, ultimately leading to cell death, particularly in cancer cells that often have underlying defects in their DNA damage response pathways.[3][4] This makes PARG a compelling target for cancer therapy. This compound has emerged as a potent, cell-permeable small molecule inhibitor of PARG.[6]
Comparative On-Target Activity of PARG Inhibitors
The efficacy of a PARG inhibitor is determined by its potency in inhibiting the enzymatic activity of PARG within a cellular context. The following table summarizes the available biochemical and cellular potencies of this compound and other notable PARG inhibitors. A direct, head-to-head comparison in the same experimental setting is ideal for accurate assessment.
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Source(s) |
| This compound | PARG | Biochemical Assay | 4.8 | [6] |
| PARG | Cell-Based Assay | 9.2 | [6] | |
| Parg-IN-4 | PARG | Cellular Assay | 1.9 (EC50) | [7] |
| PDD00017273 | PARG | Enzyme Assay | 26 (IC50) | [8][9][10] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, cell lines used, and methodologies employed. The data presented here is for comparative purposes.
Validating this compound's On-Target Activity with PARG Knockout Cells
The definitive method for confirming that the cellular effects of this compound are mediated through its intended target, PARG, is to compare its activity in wild-type (WT) cells with isogenic PARG knockout (KO) cells. A highly specific on-target inhibitor is expected to have a significantly diminished effect in cells lacking its target protein.
Key Experimental Data
A crucial study demonstrated that HEK293A cells lacking the PARG protein (PARG KO) are significantly more sensitive to this compound compared to their wild-type counterparts.[6] This hypersensitivity confirms that the cytotoxic effects of this compound are directly linked to its inhibition of PARG activity.
| Cell Line | This compound IC50 | Fold Difference | Source(s) |
| HEK293A Wild-Type | 96 µM (96,000 nM) | >450x | [6] |
| HEK293A PARG KO | 210 nM | [6] |
This dramatic increase in sensitivity in the absence of the PARG protein provides strong evidence for the on-target activity of this compound.
Experimental Protocols
To validate the on-target activity of this compound, a series of well-established cellular assays should be performed.
Cell Viability Assay (e.g., MTS or SRB Assay)
Objective: To determine and compare the cytotoxic effect of this compound on wild-type and PARG KO cells.
Protocol Outline:
-
Cell Seeding: Seed an equal number of wild-type and PARG KO cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay, such as the MTS or Sulforhodamine B (SRB) assay, following the manufacturer's instructions.[1][11][12]
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 values for both cell lines.
PAR Accumulation Assay (Western Blot)
Objective: To visualize and quantify the accumulation of poly(ADP-ribose) (PAR) chains in cells following treatment with this compound, confirming PARG inhibition.
Protocol Outline:
-
Cell Treatment: Treat wild-type and PARG KO cells with varying concentrations of this compound for a defined period (e.g., 4 hours). It can be beneficial to include a positive control for DNA damage (e.g., H₂O₂) to induce PARP activity.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[13][15]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PAR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[13][15]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the PAR signal (often appearing as a smear of high molecular weight bands) with increasing concentrations of this compound in wild-type cells indicates inhibition of PARG.[13]
Visualizing the Molecular Pathway and Experimental Design
To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the PARG signaling pathway and the workflow for validating on-target activity.
Caption: Simplified PARP/PARG signaling pathway in DNA damage response.
Caption: Experimental workflow for validating this compound on-target activity.
Conclusion
The validation of this compound's on-target activity through the use of PARG knockout cells provides compelling evidence of its specific mechanism of action. The dramatic increase in sensitivity to the inhibitor in cells lacking PARG confirms that its cytotoxic effects are directly mediated through the inhibition of this key DNA damage response enzyme. This targeted approach holds significant promise for the development of novel cancer therapies, particularly for tumors with inherent DNA repair deficiencies. The experimental framework outlined in this guide offers a robust methodology for researchers to independently validate the on-target effects of this compound and other PARG inhibitors, contributing to the advancement of precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. DSpace [scholarworks.uvm.edu]
- 5. The role of dePARylation in DNA damage repair and cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 10. rndsystems.com [rndsystems.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: PDD00017272 vs. COH34 in PARG Inhibition
For researchers and professionals in drug development, the precise targeting of the poly(ADP-ribose) glycohydrolase (PARG) enzyme represents a promising frontier in oncology. Two notable small molecule inhibitors, PDD00017272 and COH34, have emerged as potent agents in this class. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence to inform research and development decisions.
At a Glance: Comparative Efficacy and Potency
Both this compound and COH34 are highly potent inhibitors of PARG, demonstrating low nanomolar efficacy in biochemical and cellular assays. However, COH34 exhibits a significantly lower half-maximal inhibitory concentration (IC50) in biochemical assays, suggesting a higher intrinsic potency.
| Parameter | This compound | COH34 | Reference |
| Target | poly(ADP-ribose) glycohydrolase (PARG) | poly(ADP-ribose) glycohydrolase (PARG) | [1][2] |
| Biochemical IC50/EC50 | 4.8 nM (EC50) | 0.37 nM (IC50) | [1][2][3][4][5][6] |
| Cellular EC50 | 9.2 nM | Not explicitly stated, but potent in vivo | [1][6] |
| Binding Affinity (Kd) | Not explicitly stated | 0.547 µM (to PARG catalytic domain) | [2][3][4][5] |
Mechanism of Action: Targeting the Engine of DNA Repair
Both molecules function by inhibiting PARG, a key enzyme in the DNA damage response (DDR) pathway. PARG is responsible for degrading poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes in response to DNA damage. By inhibiting PARG, these compounds lead to the accumulation of PAR at DNA lesions, which in turn traps DNA repair factors. This disruption of the normal DNA repair cycle can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA mutations, and can even overcome resistance to PARP inhibitors.[2][3][7][8]
The following diagram illustrates the central role of PARG in the DNA damage response and the mechanism of action of its inhibitors.
Caption: Mechanism of PARG inhibition by this compound and COH34 in the DNA damage response pathway.
Cellular Activity and Anti-Tumor Effects
Both compounds have demonstrated significant activity in cellular models, particularly in cancer cells with deficiencies in DNA repair pathways.
This compound:
-
Induces the accumulation of chromatin-bound pADPr, primarily in S-phase cells.[8]
-
Shows significantly increased cytotoxicity in PARG knockout (KO) cells (IC50 = 210 nM) compared to wild-type cells (IC50 = 96 µM), confirming its on-target effect.[8][9][10]
COH34:
-
Effectively eliminates cancer cells that are resistant to PARP inhibitors.[2][3]
-
Exhibits anti-tumor activity in xenograft mouse cancer models, particularly in those with DNA repair defects.[2][7]
-
Can sensitize tumor cells to other DNA-damaging agents like topoisomerase I inhibitors and DNA-alkylating agents.[7]
-
A study on a PDD00017273-resistant colorectal cancer cell line (HCT116RPDD) showed that these cells did not exhibit cross-resistance to COH34, suggesting different binding modes or interactions with PARG.[11]
The following workflow outlines a typical experiment to assess the cellular activity of these inhibitors.
Caption: Generalized workflow for evaluating the in vitro efficacy of PARG inhibitors.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are summarized protocols based on methodologies described in the cited literature.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells (e.g., HEK293A, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound or COH34 in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to the vehicle-treated control cells. Calculate IC50 or EC50 values by fitting the data to a dose-response curve.[9][10][11]
pADPr Level Detection by Dot Blot
-
Cell Treatment: Treat cells with the PARG inhibitor (e.g., 100 nM COH34 for 1 hour) followed by a DNA damaging agent (e.g., 0.5 mM H2O2 for 15 minutes) to induce PARP activity.[12]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Dot Blotting: Spot the cell lysates onto a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for poly(ADP-ribose). Follow this with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane. Quantify the dot intensity to determine the relative levels of pADPr.
In Vivo Xenograft Studies (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCC1395) into the flank of immunocompromised mice (e.g., NSG mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the PARG inhibitor (e.g., COH34 at 20 mg/kg) daily via intraperitoneal injection.[13]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers (e.g., pADPr, cleaved caspase-3) or TUNEL assays for apoptosis.[13]
Conclusion
Both this compound and COH34 are potent and specific inhibitors of PARG, a critical enzyme in the DNA damage response. While COH34 demonstrates superior potency in biochemical assays, both compounds show significant promise in preclinical models, particularly for cancers with DNA repair deficiencies and those resistant to PARP inhibitors. The lack of cross-resistance to COH34 in a PDD00017273-resistant cell line highlights potentially important differences in their molecular interactions that warrant further investigation. The choice between these compounds for further research and development will likely depend on specific experimental contexts, including the cancer type, the desired pharmacokinetic properties, and the potential for combination therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. PDD 00017272 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]
- 7. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DePARylation is critical for S phase progression and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 11. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of PDD00017272 Cross-Resistance with Other DNA Damage Repair Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the cross-resistance profile of PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, with other inhibitors of the DNA damage response (DDR) pathway. The experimental data presented herein offers insights into potential therapeutic strategies to overcome resistance and informs the rational design of combination therapies.
This compound is a selective inhibitor of PARG, an enzyme crucial for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes in response to DNA damage.[1] By inhibiting PARG, this compound leads to the accumulation of PAR, interfering with DNA repair and replication, ultimately inducing cytotoxicity in cancer cells, particularly those with existing DNA repair defects such as BRCA mutations or those resistant to PARP inhibitors.[1]
Cross-Resistance Profile of this compound-Resistant Cells
To investigate the cross-resistance profile of this compound, a resistant human colorectal cancer cell line, HCT116^RPDD, was developed by continuous exposure to increasing concentrations of the inhibitor.[1] The sensitivity of this resistant cell line to another potent and structurally distinct PARG inhibitor, COH34, was then evaluated.
Key Findings:
-
No Cross-Resistance to a Structurally Distinct PARG Inhibitor: The HCT116^RPDD cell line, while highly resistant to this compound, did not exhibit cross-resistance to COH34.[1] This suggests that the mechanism of resistance acquired against this compound may be specific to its chemical structure or binding mode and can be circumvented by other PARG inhibitors.
-
Mechanism of Resistance: Exome sequencing of the HCT116^RPDD cell line revealed a specific mutation in the PARG gene (Glu352Gln) and a mutation in the PARP1 gene (Lys134Asn) along with significantly lower PARP1 protein levels compared to the parental HCT116 cells.[1] These genetic and protein-level alterations are implicated in the acquired resistance to this compound.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of this compound and COH34 in parental HCT116 and this compound-resistant HCT116^RPDD cells, as determined by cell viability (WST-8) and colony formation assays.
| Inhibitor | Cell Line | WST-8 Assay EC50 (μM)[1] | Colony Formation Assay EC50 (μM)[1] |
| This compound | HCT116 (Parental) | 10.5 ± 2.5 | 8.3 ± 1.2 |
| HCT116^RPDD (Resistant) | > 30 | > 30 | |
| COH34 | HCT116 (Parental) | 8.3 ± 2.8 | 6.1 ± 0.9 |
| HCT116^RPDD (Resistant) | 8.2 ± 2.2 | 5.3 ± 0.1 |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for generating this compound-resistant HCT116 cells.
References
A Comparative Analysis of PDD00017272: A Novel PARG Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting vulnerabilities in the DNA Damage Response (DDR) pathways of cancer cells. Poly(ADP-ribose) glycohydrolase (PARG) has emerged as a critical enzyme in the DDR, and its inhibition presents a promising therapeutic strategy, particularly for cancers with inherent DNA repair defects or those that have developed resistance to existing therapies like PARP inhibitors. This guide provides a comparative analysis of the effects of PDD00017272, a potent and selective PARG inhibitor, across different cancer types, supported by available experimental data.
Mechanism of Action: Disrupting the Final Step of PARP-mediated DNA Repair
This compound is a small molecule inhibitor of PARG with high potency, exhibiting an EC50 of 4.8 nM in biochemical assays.[1][2] Its mechanism of action centers on preventing the hydrolysis of poly(ADP-ribose) (pADPr) chains from target proteins, a crucial step for the completion of DNA repair and the recycling of PARP enzymes.[1] Inhibition of PARG by this compound leads to the accumulation of pADPr on chromatin, which in turn stalls replication forks and interferes with ongoing DNA repair processes. This unresolved DNA damage ultimately triggers PARP1/2-dependent cytotoxicity.[1] This mode of action suggests particular efficacy in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA mutations, and may offer a therapeutic avenue for tumors resistant to PARP inhibitors.[1]
In Vitro Efficacy: A Tale of Two Cell Lines
The cytotoxic effects of this compound are directly linked to the expression levels of its target, PARG. Cells with lower PARG expression have demonstrated higher sensitivity to the inhibitor.[1] A clear demonstration of this dependency was observed in a study using HEK293A cells. Wild-type HEK293A cells, which express PARG, were significantly less sensitive to this compound with an IC50 value of 96 µM. In stark contrast, PARG knockout HEK293A cells exhibited an IC50 of 210 nM, highlighting a profound increase in sensitivity in the absence of the drug's target.[1]
While specific IC50 values for this compound across a broad range of cancer cell lines are not yet widely available in the public domain, studies on closely related PARG inhibitors like PDD00017273 provide valuable insights into its potential efficacy in various cancer types.
| Cancer Type | Cell Line | Drug | IC50 (µM) | Notes |
| - | HEK293A (Wild-Type) | This compound | 96 | Demonstrates the requirement of low PARG for sensitivity.[1] |
| - | HEK293A (PARG KO) | This compound | 0.21 | Highlights the on-target effect of the inhibitor.[1] |
| Breast Cancer | MCF-7 | Olaparib (PARPi) | - | PDD00017273, a similar PARGi, showed radiosensitizing effects in this cell line.[3] |
| Glioblastoma | LN-229 | PDD00017273 | 350 | Data for a closely related PARG inhibitor. |
| Glioblastoma | U-87MG | PDD00017273 | 150 | Data for a closely related PARG inhibitor. |
| Ovarian Cancer | Kuramochi | PDD00017273 | Sensitive | Sensitivity linked to low expression of DNA replication genes. |
| Ovarian Cancer | OVCAR3 | PDD00017273 | Resistant | Resistance linked to high expression of DNA replication genes. |
| Pancreatic Cancer | - | PDDX-004/PDD00017272 | - | Homologous repair-deficient cells showed higher sensitivity.[4] |
Table 1: Comparative in vitro efficacy of this compound and related PARG inhibitors.
This compound in Combination Therapies: A Synergistic Approach
The mechanism of action of this compound makes it a prime candidate for combination therapies, particularly with DNA damaging agents such as radiotherapy and certain chemotherapeutics. A study directly comparing the radiosensitizing effects of the PARG inhibitor PDD00017273 with the PARP inhibitor olaparib in MCF-7 breast cancer cells revealed that both agents increased the efficacy of ionizing radiation.[3] This suggests that inhibiting the removal of pADPr chains (with a PARG inhibitor) can be as effective as preventing their formation (with a PARP inhibitor) in potentiating the effects of radiation.
Furthermore, the synergistic potential of PARG inhibitors with standard chemotherapy is an area of active investigation. For instance, in pancreatic cancer models, PARG inhibition has been shown to synergize with DNA damaging agents like oxaliplatin and 5-FU.[4]
| Combination Agent | Cancer Type | Effect |
| Ionizing Radiation | Breast Cancer | Radiosensitization |
| Oxaliplatin/5-FU | Pancreatic Cancer | Synergistic cytotoxicity |
Table 2: this compound in combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A standard method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PARP Activity
Western blotting can be used to confirm the mechanism of action of this compound by detecting the accumulation of poly(ADP-ribose) (pADPr).
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against pADPr overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the relative levels of pADPr, using a loading control like β-actin or GAPDH for normalization.
Visualizing the Molecular Impact of this compound
To better understand the cellular processes affected by this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound inhibits PARG, leading to pADPr accumulation and cell death.
Caption: A typical workflow for evaluating the efficacy of this compound.
Future Directions and Conclusion
This compound represents a promising new agent in the field of targeted cancer therapy. Its distinct mechanism of action, which complements that of PARP inhibitors, opens up new possibilities for treating a range of cancers, including those that have developed resistance to current treatments.
While the currently available data is encouraging, further research is needed to fully elucidate the therapeutic potential of this compound. Specifically, comprehensive studies are required to:
-
Determine the IC50 values of this compound across a wide panel of cancer cell lines to identify the most sensitive cancer types.
-
Conduct in vivo efficacy studies in various xenograft models to translate the in vitro findings into a preclinical setting.
-
Perform direct comparative studies of this compound against standard-of-care chemotherapies and PARP inhibitors to establish its relative efficacy.
-
Identify predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly (ADP) ribose glycohydrolase can be effectively targeted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for PDD00017272: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical validation of biomarkers for predicting response to PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor. We objectively compare its performance with alternative therapies, supported by experimental data, and provide detailed methodologies for key validation experiments.
This compound is a selective inhibitor of PARG, a key enzyme in the DNA damage response (DDR) pathway. By blocking PARG, this compound leads to the accumulation of poly(ADP-ribose) (PAR) chains, disrupting DNA repair and inducing synthetic lethality in cancer cells with specific vulnerabilities. This guide focuses on the critical biomarkers that can identify patient populations most likely to benefit from this targeted therapy.
Key Biomarkers for Predicting Response to this compound
The selection of patients for treatment with this compound is guided by biomarkers indicative of a reliance on the PARG-mediated DNA repair axis. The primary candidates include:
-
Homologous Recombination Deficiency (HRD): Tumors with defects in the homologous recombination repair pathway, often due to mutations in genes such as BRCA1 and BRCA2, are highly dependent on alternative DNA repair mechanisms. Inhibition of PARG in these HR-deficient cells leads to a synthetic lethal phenotype.
-
PARG Expression Levels: The cellular levels of the PARG enzyme itself may influence the efficacy of this compound. While high PARG expression is observed in a significant percentage of some cancers, such as ovarian cancer, some studies suggest that lower PARG expression may correlate with increased sensitivity to PARG inhibitors.[1]
-
PARP Inhibitor Resistance: this compound has shown potential in overcoming resistance to PARP inhibitors. Therefore, a history of treatment with and subsequent resistance to PARP inhibitors could be a clinical biomarker for considering this compound therapy.
Comparative Efficacy of this compound
Objective evaluation of this compound's performance against existing therapies is crucial for its clinical development. This section summarizes the available preclinical data comparing this compound with PARP inhibitors and standard-of-care chemotherapy.
In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines, highlighting the impact of key biomarkers.
| Cell Line | Cancer Type | Biomarker Status | This compound IC50 | Olaparib (PARP Inhibitor) IC50 | Cisplatin (Chemotherapy) IC50 | Reference |
| HEK293A (Wild-Type) | Embryonic Kidney | PARG Proficient | 96 µM | - | - | [2] |
| HEK293A (PARG KO) | Embryonic Kidney | PARG Deficient | 210 nM | - | - | [2] |
| HCT116 | Colorectal Cancer | Wild-Type | - | - | - | [3] |
| HCT116RPDD | Colorectal Cancer | PDD00017273 Resistant (PARG mutation) | Resistant | - | - | [3] |
| SNU-251 | Ovarian Cancer | BRCA1 mutant | Sensitive (long-term exposure) | Sensitive | - | [4] |
| OVCAR8 | Ovarian Cancer | BRCA1 methylated | Sensitive | Sensitive | - | [4] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The data presented here is a compilation from multiple sources for comparative purposes.
In Vivo Antitumor Activity
Preclinical xenograft models are instrumental in evaluating the in vivo efficacy of this compound. The following table summarizes key findings from such studies.
| Xenograft Model | Cancer Type | Biomarker Status | This compound Treatment | Comparator Treatment | Key Findings | Reference |
| PARG Knockout Mice | - | PARG Deficient | This compound | - | Rescues embryonic lethality, indicating dependence on PARG inhibition for survival. | [2] |
Note: Direct head-to-head in vivo comparative studies between this compound and other agents are not yet widely published. The table will be updated as more data becomes available.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is fundamental to the successful clinical implementation of this compound. This section provides detailed methodologies for the key validation assays.
Measurement of PARG Protein Expression by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting PARG protein in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against PARG (species and dilution to be optimized)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse in deionized water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature.[6]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary anti-PARG antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Rinse with water.
-
-
Counterstaining and Mounting:
Assessment of Homologous Recombination Deficiency (HRD)
HRD status can be determined through various methods, including the analysis of genomic scars or direct sequencing of HR-related genes.
Genomic Scar Analysis (HRD Score): This method quantifies the extent of genomic instability resulting from deficient homologous recombination. Commercially available assays, such as the Myriad myChoice CDx and Foundation Medicine FoundationOne CDx, analyze genomic DNA from FFPE tumor tissue for three key metrics:[8]
-
Loss of Heterozygosity (LOH): The number of regions in the genome that have lost one of the two parental alleles.
-
Telomeric Allelic Imbalance (TAI): The number of regions near the ends of chromosomes that show an imbalance in the parental alleles.
-
Large-Scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.
A composite HRD score is calculated, and a predefined threshold is used to classify tumors as HRD-positive or HRD-negative.[8]
NGS-based Gene Panels: Targeted next-generation sequencing (NGS) panels can be used to identify pathogenic mutations in a panel of genes involved in the homologous recombination pathway (e.g., BRCA1, BRCA2, ATM, PALB2, RAD51C). The presence of a deleterious mutation in one of these genes is indicative of HRD.[9]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the validation of biomarkers for this compound.
Caption: this compound mechanism of action in the DNA damage response pathway.
Caption: Experimental workflow for PARG immunohistochemistry.
Potential Mechanisms of Resistance to this compound
Understanding potential resistance mechanisms is critical for the long-term clinical success of this compound. Preclinical studies with the similar PARG inhibitor PDD00017273 have identified the following potential mechanisms of acquired resistance:
-
Mutations in the PARG gene: Specific mutations in the PARG gene, such as the Glu352Gln mutation, have been shown to confer resistance to PDD00017273.[3]
-
Downregulation of PARP1: Reduced expression of PARP1 protein has been observed in cells resistant to PDD00017273, suggesting that a decrease in the substrate for PARG can lead to reduced dependence on its activity.[3]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to increased efflux of the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.
Further research is needed to specifically elucidate the resistance mechanisms to this compound.
This guide provides a foundational framework for researchers and clinicians interested in the development and application of this compound. As more data becomes available, this document will be updated to reflect the evolving understanding of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious BRCA1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
Orthogonal Validation of PDD00017272's Mechanism Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the mechanism of action of PDD00017272, a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, using orthogonal genetic approaches. We will compare its performance with alternative PARG inhibitors and present supporting experimental data in clearly structured tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound and its Proposed Mechanism
This compound is a small molecule inhibitor of PARG, an enzyme crucial for the DNA damage response (DDR). PARG is responsible for hydrolyzing poly(ADP-ribose) (pADPr) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. The accumulation and subsequent removal of pADPr are critical for the recruitment of DNA repair factors.
The proposed mechanism of action for this compound is the inhibition of PARG's enzymatic activity, leading to the accumulation of pADPr on chromatin. This, in turn, is thought to interfere with DNA replication and repair processes, ultimately inducing cytotoxicity, particularly in cancer cells with existing DNA repair defects.[1][2]
Orthogonal Validation Through Genetic Approaches
To rigorously validate that the cytotoxic effects of this compound are indeed mediated through the inhibition of PARG, several genetic approaches can be employed. These methods provide an independent line of evidence, ensuring that the observed phenotype is a direct result of targeting PARG and not due to off-target effects.
Gene Knockout: Demonstrating On-Target Activity
The most direct method to validate the target of a small molecule inhibitor is to assess its activity in cells where the target gene has been genetically removed.
Studies have demonstrated that cells lacking the PARG gene (PARG KO) exhibit significantly increased sensitivity to this compound compared to their wild-type (WT) counterparts. This hypersensitivity is a strong indicator of on-target activity.
| Compound | Cell Line | Genotype | IC50 | Fold Sensitization (WT/KO) |
| This compound | HEK293A | Wild-Type | 96 µM[1][2] | 457x |
| HEK293A | PARG KO | 210 nM[1][2] | ||
| COH34 | - | - | 0.37 nM (biochemical)[3][4] | - |
| JA2131 | - | - | 0.4 µM (biochemical)[5] | - |
Table 1: Comparison of IC50 values for PARG inhibitors in wild-type and PARG knockout cell lines. The dramatic increase in potency of this compound in PARG KO cells provides strong evidence for its on-target mechanism.
Further validation comes from rescue experiments where the re-expression of wild-type PARG in knockout cells restores resistance to the inhibitor, while a catalytically inactive mutant of PARG fails to do so.[1][2]
Synthetic Lethality: Exploiting Genetic Vulnerabilities
Synthetic lethality occurs when the combination of two genetic alterations (e.g., a mutation in a DNA repair gene and the inhibition of another protein) leads to cell death, while either alteration alone is viable. This approach can further validate the mechanism of this compound by demonstrating its efficacy in cells with specific DNA repair deficiencies.
Cancer cells with mutations in genes involved in homologous recombination, such as BRCA1 and BRCA2, are known to be sensitive to PARP inhibitors. Similarly, these cells are expected to be sensitive to PARG inhibitors due to their reliance on alternative DNA repair pathways.
| Genetic Background | Rationale | Expected Outcome with this compound |
| BRCA1/2 Mutation | Defective homologous recombination repair | Increased sensitivity and cell death |
| ATM Deficiency | Impaired DNA double-strand break signaling | Increased sensitivity |
Table 2: Expected synthetic lethal interactions with this compound in genetically defined cancer cell lines.
Phenotypic Analysis: Cellular Consequences of PARG Inhibition
Genetic validation can be further strengthened by comparing the cellular phenotypes induced by the small molecule inhibitor with those observed upon genetic knockdown or knockout of the target.
Inhibition of PARG is expected to lead to an accumulation of DNA damage and subsequent cell cycle arrest. These effects can be quantified and compared between this compound-treated cells and PARG knockout cells.
| Phenotype | Assay | Expected Effect of this compound |
| DNA Double-Strand Breaks | γH2AX foci formation | Increase in γH2AX foci |
| Cell Cycle Progression | Flow Cytometry | G2/M arrest |
Table 3: Key cellular phenotypes to validate the mechanism of this compound.
Studies have shown that PARG knockdown leads to the persistence of γH2AX foci after irradiation, indicating impaired DNA repair.[6] Similarly, treatment with the PARG inhibitor COH34 has been shown to prolong the presence of γH2AX foci.[4]
Signaling Pathway
Experimental Protocols
Generation of PARG Knockout Cell Lines using CRISPR/Cas9
-
sgRNA Design and Cloning: Design two to four single guide RNAs (sgRNAs) targeting exonic regions of the PARG gene. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the sgRNA/Cas9 plasmids into the target cell line (e.g., HEK293A) using a suitable transfection reagent.
-
Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin) for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Validation: Expand the single-cell clones and validate the knockout of the PARG gene by Western blotting and Sanger sequencing of the targeted genomic region.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed wild-type and PARG knockout cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or other PARG inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using a non-linear regression model.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with this compound or vehicle for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Conclusion
The orthogonal validation of this compound's mechanism through genetic approaches provides compelling evidence for its on-target activity as a PARG inhibitor. The pronounced sensitivity of PARG knockout cells to this compound, coupled with the potential for synthetic lethality in DNA repair-deficient backgrounds, underscores its therapeutic potential. The comparison with alternative PARG inhibitors and the detailed analysis of cellular phenotypes further solidify the understanding of its mechanism of action. This guide provides a framework for researchers to design and interpret experiments aimed at validating the targets of novel small molecule inhibitors in the DNA damage response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PDD00017272: A Guide for Laboratory Professionals
For Immediate Action: Always consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste. This document provides general guidance based on available chemical data.
This guide offers essential safety and logistical information for the proper disposal of PDD00017272, a potent poly(ADP-ribose) glycohydrolase (PARG) inhibitor used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Chemical and Safety Data Overview
This compound is a complex quinazolinesulfonamide derivative. As with many novel research chemicals, comprehensive hazard data may not be fully available. Therefore, it must be handled as a potentially hazardous substance. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which has its own handling and disposal requirements.
Table 1: Key Data for this compound
| Property | Data | Source(s) |
| Chemical Name | 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-N-(1-methylcyclopropyl)-3-[(2-methyl-5-thiazolyl)methyl]-2,4-dioxo-6-quinazolinesulfonamide | |
| Molecular Formula | C23H25N5O4S3 | [1] |
| Molecular Weight | 531.66 g/mol | [1] |
| CAS Number | 1945950-20-8 | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (up to 20 mM) | [1] |
| Storage | Store solid at -20°C. Store solutions at -20°C for up to one month. | [1][2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound in either solid or solution form, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber for DMSO).
-
Eye Protection: Tightly fitting safety goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: All handling should occur within a certified chemical fume hood.
Disposal Protocol: Step-by-Step
This protocol covers the disposal of unused solid this compound, solutions in DMSO, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any unused or waste this compound powder.
-
Place it in a clearly labeled, sealable hazardous waste container.
-
Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container suitable for flammable organic solvents.
-
The container must be clearly labeled "Hazardous Waste: this compound in DMSO".
-
-
Contaminated Labware:
-
Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a separate, sealed hazardous waste bag or container.
-
Label the container "Hazardous Waste: Debris contaminated with this compound".
-
Step 2: Labeling and Storage
-
All waste containers must be accurately and clearly labeled with their contents.
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials, until collection by EHS or a licensed waste disposal contractor.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a full description of the waste contents as per your labels.
-
Never dispose of this compound or its solutions down the drain or in regular trash.[3]
Emergency Spill Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all ignition sources.[3]
-
Containment (for liquid spills): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial spill absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS office) followed by soap and water.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste according to the procedures in Section 3.0.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for this compound from receipt to final disposal.
Caption: Logical steps for responding to a this compound spill.
References
Essential Safety and Operational Guide for Handling PDD00017272
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling PDD00017272. It includes detailed operational and disposal plans, alongside step-by-step procedural guidance to ensure laboratory safety and proper chemical handling.
Chemical and Physical Properties
This compound is a potent inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[1] The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Weight | 531.66 g/mol | [1] |
| Formula | C₂₃H₂₅N₅O₄S₃ | |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1945950-20-8 | |
| IC₅₀ (Biochemical Assay) | 4.8 nM | [1] |
| IC₅₀ (Cell-Based Assay) | 9.2 nM | [1] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. |
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to the following PPE and safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure emergency exits and risk-elimination areas are clearly accessible.
Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected for integrity before each use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not typically required when handled in a well-ventilated area or fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent electrostatic discharge.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Experimental Protocols
Preparation of Stock Solutions:
For detailed instructions on preparing stock solutions, refer to the specific protocols provided by the supplier. As a general guideline, this compound is soluble in DMSO up to 20 mM with gentle warming.
Cell-Based Assay Workflow:
The following is a general workflow for a cell-based assay using this compound.
Mechanism of Action: PARG Inhibition
This compound functions as a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This enzyme plays a critical role in the DNA damage response pathway. The diagram below illustrates the simplified signaling pathway affected by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
